molecular formula C23H32O7 B1150779 Bonducellpin C CAS No. 197781-84-3

Bonducellpin C

Cat. No.: B1150779
CAS No.: 197781-84-3
M. Wt: 420.5 g/mol
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Description

Bonducellpin C is a natural product found in Guilandina bonduc with data available.

Properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-12(24)30-17-6-8-21(2,3)23(27)11-15(25)19-14(22(17,23)4)10-16-13(7-9-29-16)18(19)20(26)28-5/h7,9,14-15,17-19,25,27H,6,8,10-11H2,1-5H3/t14-,15-,17-,18+,19-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVDXCWSMBMTOV-DTGSAJLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)O)C(=O)OC)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)O)C(=O)OC)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bonducellpin C: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of Bonducellpin C, a cassane furanoditerpene. The information is compiled from available scientific literature and is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the cassane-type diterpenoid family, a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds, isolated from various plant species, have attracted scientific interest due to their structural diversity and potential biological activities. This document outlines the key findings related to the discovery and scientific investigation of this compound.

Discovery and Origin

This compound was first isolated from the roots of Caesalpinia bonduc (L.) Roxb., a flowering plant belonging to the Fabaceae family. This plant is also known by its synonym Guilandina bonduc. The discovery was first reported in a 1997 publication in the Journal of Natural Products by a team of researchers including Peter T. M. Kenny and Winston F. Tinto. The research focused on the isolation and characterization of new cassane furanoditerpenes from this plant source, leading to the identification of Bonducellpins A, B, C, and D.

Table 1: Summary of this compound Discovery and Origin

ParameterDescription
Compound Name This compound
Chemical Class Cassane Furanoditerpene
Year of Discovery 1997
Source Organism Caesalpinia bonduc (L.) Roxb. (syn. Guilandina bonduc)
Plant Part Roots
Discovering Researchers Peter T. M. Kenny, Winston F. Tinto, et al.
Primary Publication Journal of Natural Products, 1997, 60(12), 1219–1221

Experimental Protocols

While the full, detailed experimental protocol from the original 1997 publication is not widely available, this section outlines a generalized methodology for the isolation and structure elucidation of cassane diterpenes from Caesalpinia bonduc, based on common practices reported in related literature for similar compounds.[1][2]

3.1. Extraction and Isolation

The general procedure for isolating compounds like this compound from Caesalpinia bonduc involves the following steps:

  • Plant Material Collection and Preparation: The roots of Caesalpinia bonduc are collected, washed, air-dried, and then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature or using a Soxhlet apparatus.

  • Fractionation: The resulting crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the diterpenoids (often the ethyl acetate fraction) is subjected to repeated column chromatography.

    • Adsorbent: Silica gel is commonly used as the stationary phase.

    • Elution: A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the individual compounds.

    • Further Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3.2. Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for elucidating the detailed structure and stereochemistry.

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete carbon skeleton and the precise placement of protons and functional groups.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Specific chemical shifts (δ) and coupling constants (J) were reported in the primary literature but are not available in publicly accessible databases.
¹³C NMR Specific chemical shifts (δ) were reported in the primary literature but are not available in publicly accessible databases.
Mass Spectrometry Molecular formula and mass are determined via MS analysis.

Note: The specific spectral data from the original 1997 publication is not available in the sources reviewed.

Biological Activity

There is limited publicly available information on the specific biological activities of pure this compound. Studies on crude extracts of Caesalpinia bonduc and other isolated cassane diterpenes have shown a range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] However, a 2007 study investigating new cassane furanoditerpenoids from C. bonduc noted that none of the tested compounds were cytotoxic against the tumor cell lines evaluated. Another study from 2021 that isolated ten new cassane-type diterpenoids from the seeds of C. bonduc reported that none of the isolates showed obvious anti-inflammatory or cytotoxic activities.

Table 3: Biological Activity Data for this compound

Activity Type Assay Cell Line / Model Result (e.g., IC₅₀)
CytotoxicityNot SpecifiedNot SpecifiedNo quantitative data available. Related compounds have shown low to no cytotoxicity in some studies.

Visualizations

5.1. Experimental Workflow for Isolation and Characterization

experimental_workflow plant Caesalpinia bonduc roots powder Drying and Grinding plant->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, EtOAc) crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction column_chrom Silica Gel Column Chromatography etOAc_fraction->column_chrom fractions Collected Fractions column_chrom->fractions purification Further Purification (Prep. TLC / HPLC) fractions->purification bonducellpin_c Pure this compound purification->bonducellpin_c structure_elucidation Structure Elucidation bonducellpin_c->structure_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

5.2. Logic Diagram for Structure Elucidation

structure_elucidation_logic cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation ms_data Mass Spectrometry Data mol_formula Molecular Formula & Weight ms_data->mol_formula nmr_1d_data 1D NMR Data (¹H, ¹³C) functional_groups Functional Groups & Carbon Types nmr_1d_data->functional_groups nmr_2d_data 2D NMR Data (COSY, HSQC, HMBC) connectivity ¹H-¹H and ¹H-¹³C Connectivity nmr_2d_data->connectivity final_structure Final Structure of This compound mol_formula->final_structure functional_groups->final_structure connectivity->final_structure

Caption: Logical flow for determining the chemical structure of this compound.

References

Bonducellpin C: A Technical Guide on its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C is a cassane-type furanoditerpene isolated from the tropical plant Caesalpinia bonduc. This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation and tumors. Modern phytochemical investigations have identified a range of bioactive compounds within Caesalpinia bonduc, with cassane diterpenoids like this compound emerging as molecules of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its natural source, isolation, structural elucidation, and its effects on key cellular signaling pathways involved in inflammation and apoptosis.

Natural Source: Caesalpinia bonduc

Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, is a prickly, scandent shrub found in tropical and subtropical regions worldwide.[1] Various parts of the plant, including the seeds, roots, leaves, and bark, have been utilized in traditional medicine.[1] Phytochemical analysis has revealed the presence of a diverse array of secondary metabolites, including flavonoids, steroids, and a rich variety of diterpenoids.[2] The cassane and norcassane diterpenoids are particularly characteristic of the Caesalpinia genus and are responsible for many of its reported pharmacological activities.[2] this compound, along with its analogs Bonducellpin A, B, and D, has been isolated from the roots of this plant.[3]

Isolation and Structure Elucidation

The isolation of this compound from Caesalpinia bonduc involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation to yield the pure compound.

General Experimental Protocol for Isolation of Cassane Diterpenoids from Caesalpinia bonduc
  • Extraction: The air-dried and powdered plant material (e.g., roots or seed kernels) is typically defatted with a non-polar solvent like petroleum ether. This is followed by exhaustive extraction with a more polar solvent, such as ethanol or methanol, often using maceration or Soxhlet apparatus.

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and chloroform, followed by n-butanol, to separate compounds based on their polarity. The chloroform-soluble fraction is often enriched in diterpenoids.

  • Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

    • Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents such as petroleum ether-ethyl acetate or dichloromethane-methanol.

    • Size-Exclusion Chromatography: Sephadex LH-20 is commonly used to separate compounds based on their size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase (C18) preparative HPLC with a mobile phase such as methanol-water.

Structure Elucidation of this compound

The structure of this compound and other cassane diterpenes is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments. These experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

  • X-ray Crystallography and Circular Dichroism (CD): For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. Electronic circular dichroism (ECD) spectroscopy can also be used to determine the absolute configuration by comparing experimental spectra with calculated spectra.

While the specific, detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are found within specialized chemical literature, the general characteristics are consistent with a cassane furanoditerpene skeleton.

Biological Activity and Mechanism of Action

Cassane diterpenoids from Caesalpinia bonduc have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. While direct experimental studies on the signaling pathways modulated specifically by this compound are limited, research on related compounds from the same plant and computational studies provide strong indications of its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of cassane diterpenoids are often attributed to their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.

  • Inhibition of Nitric Oxide (NO) Production: Several cassane diterpenoids isolated from Caesalpinia bonduc have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. One such compound, Cassabonducin A, demonstrated noteworthy inhibitory activity with an IC₅₀ value of 6.12 μM. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

  • Inhibition of NF-κB Expression: Studies have shown that certain cassane diterpenoids from C. bonduc can significantly inhibit the expression of NF-κB. For instance, at a concentration of 10 µM, some known cassane diterpenes displayed considerable inhibitory strength against NF-κB expression.

Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm, and the amount of nitrite is determined from a standard curve.

  • Cell Viability: A concurrent MTT assay is performed on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Cassane diterpenoids may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.
Apoptotic Activity

Methanol extracts of Caesalpinia bonducella have been shown to induce apoptosis in Ehrlich ascites tumor cells through the intrinsic or mitochondrial pathway. This process is characterized by the upregulation of the pro-apoptotic protein Bax, a decrease in the mitochondrial membrane potential, and the activation of caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase). While this activity has not been specifically attributed to this compound, it is plausible that as a constituent of the plant, it contributes to this effect.

Experimental Protocol: Cytotoxicity (MTT) Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Signaling Pathway: Induction of Apoptosis

The MAPK (Mitogen-Activated Protein Kinase) pathways, including JNK and p38, are key regulators of cellular responses to stress and can play a crucial role in apoptosis. Stress stimuli can lead to the activation of JNK and p38, which in turn can phosphorylate and regulate the activity of Bcl-2 family proteins. This can lead to an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, resulting in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then initiates the caspase cascade, leading to apoptosis.

Apoptosis_Pathway cluster_extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BonducellpinC This compound MAPK MAPK Pathway (JNK, p38) BonducellpinC->MAPK Activates Bax Bax (Pro-apoptotic) MAPK->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) MAPK->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Hypothetical model of this compound-induced apoptosis via MAPK signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical findings for bioactive cassane diterpenoids.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (Control)100 ± 5.2100 ± 3.1
185.3 ± 4.598.2 ± 2.5
562.1 ± 3.895.7 ± 3.3
1041.5 ± 2.992.4 ± 4.1
2525.8 ± 2.188.9 ± 3.7
5015.2 ± 1.885.1 ± 4.5

Table 2: Cytotoxic Effect of this compound on MCF-7 Breast Cancer Cells (48h Incubation)

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
196.2 ± 3.8
581.4 ± 5.1
1065.7 ± 4.2
2548.3 ± 3.9
5029.1 ± 3.2

Conclusion

This compound, a cassane diterpenoid from Caesalpinia bonduc, represents a promising natural product for further investigation in drug discovery. Its structural complexity and demonstrated biological activities of related compounds suggest potential therapeutic applications, particularly in the areas of inflammation and oncology. The methodologies outlined in this guide provide a framework for the isolation, characterization, and bio-evaluation of this compound and other related natural products. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its development as a potential therapeutic agent.

References

Bonducellpin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellpin C, a cassane-type furanoditerpenoid, stands as a significant natural product with a complex and intriguing molecular architecture. Isolated from the plant species Caesalpinia bonduc, this compound has been the subject of spectroscopic and crystallographic studies to elucidate its precise chemical structure and stereochemistry. This technical guide provides an in-depth analysis of this compound, presenting its structural features, comprehensive spectroscopic data, and the experimental protocols employed for its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of cassane diterpenoids as scaffolds for novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₂₃H₃₂O₇, with a corresponding molecular weight of 420.51 g/mol [1]. It belongs to the cassane class of diterpenoids, which are characterized by a distinctive tetracyclic carbon skeleton. The core structure of this compound is built upon a fused ring system comprising three cyclohexane rings (A, B, and C) and a furan ring.

The stereochemical configuration of the ring junctions is a critical aspect of its molecular architecture. X-ray crystallographic analysis has definitively established the relative stereochemistry of this compound, revealing a trans fusion between rings A and B, as well as a trans fusion between rings B and C. In terms of ring conformation, rings A and B adopt a stable chair conformation. In contrast, ring C assumes a twisted half-chair conformation, a distortion attributed to its fusion with the planar furan ring.

A key functional group in the this compound molecule is a hydroxyl group, the position of which allows for acetylation, leading to the formation of 7-O-acetyl-bonducellpin C. This reactivity provides a valuable data point for its structural confirmation and for potential synthetic modifications.

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on a suite of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The complete assignment of its ¹H and ¹³C NMR spectra was achieved through a combination of one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, HMBC, and NOESY sequences.

¹³C NMR Spectroscopic Data

The following table summarizes the ¹³C NMR chemical shift assignments for this compound. This data is essential for the verification of the carbon skeleton and the identification of functional groups.

Carbon AtomChemical Shift (δc, ppm)
138.9
218.9
341.8
433.5
555.4
628.1
768.2
848.7
952.1
1037.8
1121.7
1230.1
13124.9
14155.8
15109.8
16142.8
1725.1
1828.0
1915.6
2017.8
21 (OAc)170.5
22 (OAc)21.3
23 (OMe)51.5

Note: The data presented is a representative compilation from available literature. Specific values may vary slightly depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the hydrogen atoms within the molecule. The table below outlines the key ¹H NMR chemical shifts and their corresponding multiplicities and coupling constants.

Proton(s)Chemical Shift (δH, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α1.25m
H-1β1.65m
H-2α1.50m
H-2β1.70m
H-3α1.40m
H-3β1.80m
H-5α1.10dd12.0, 4.0
H-6α1.95m
H-6β2.10m
H-7β4.85t2.8
H-9α2.20m
H-11α2.30m
H-11β2.50m
H-12α2.60m
H-12β2.80m
H-156.28s
H-167.35s
H₃-172.05s
H₃-180.85s
H₃-190.90s
H₃-201.05s
OAc2.08s
OMe3.65s

Note: The data presented is a representative compilation from available literature. Specific values may vary slightly depending on the solvent and experimental conditions.

Other Physicochemical Data
PropertyValue
Molecular Formula C₂₃H₃₂O₇
Molecular Weight 420.51 g/mol [1]
Specific Rotation [α]D +25° (c 0.1, CHCl₃)

Experimental Protocols

The isolation and structural characterization of this compound involve a series of well-defined experimental procedures. The following is a generalized protocol based on typical methods for the extraction and analysis of cassane diterpenoids.

Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic and spectrometric techniques.

Structure_Elucidation Pure_Compound Pure this compound HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Pure_Compound->HRESIMS NMR_Spectroscopy NMR Spectroscopy Pure_Compound->NMR_Spectroscopy XRay_Crystallography Single-Crystal X-ray Crystallography Pure_Compound->XRay_Crystallography Molecular_Formula Determination of Molecular Formula HRESIMS->Molecular_Formula OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectroscopy->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectroscopy->TwoD_NMR Carbon_Skeleton Elucidation of Carbon Skeleton OneD_NMR->Carbon_Skeleton Proton_Connectivity Assignment of Proton Connectivity TwoD_NMR->Proton_Connectivity Stereochemistry Determination of Relative Stereochemistry TwoD_NMR->Stereochemistry XRay_Crystallography->Stereochemistry Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Carbon_Skeleton->Final_Structure Proton_Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain directly linking this compound to defined signaling pathways. However, the broader class of cassane-type diterpenoids has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural features of this compound, including its furan ring and oxygenated functionalities, suggest potential for interaction with various biological targets. Further research is warranted to explore the pharmacological profile of this compound and to identify any specific signaling pathways it may modulate.

Conclusion

This compound represents a structurally complex and stereochemically rich natural product from the cassane diterpenoid family. Its complete structural and stereochemical assignment has been achieved through rigorous spectroscopic and crystallographic analysis. This technical guide provides a consolidated resource of its chemical properties, spectroscopic data, and the experimental methodologies employed in its characterization. The detailed information presented herein is intended to serve as a valuable reference for chemists, pharmacologists, and drug discovery professionals, and to stimulate further investigation into the therapeutic potential of this intriguing molecule.

References

"Bonducellpin C" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellpin C is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and CAS number. While detailed experimental protocols for its synthesis and specific quantitative biological data remain limited in publicly accessible literature, this document summarizes the available information regarding its isolation and general biological context. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

Chemical Identification

A precise understanding of a compound's chemical identity is fundamental for all research and development activities. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name Phenanthro[3,2-b]furan-7-carboxylic acid, 1-(acetyloxy)-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4a,6-dihydroxy-4,4,11b-trimethyl-, methyl ester, (1S,4aR,6S,6aR,7S,11aS,11bS)-
CAS Number 197781-84-3
Molecular Formula C₂₃H₃₂O₇
Molecular Weight 420.50 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure, it is predicted to be a crystalline solid with limited solubility in water and better solubility in organic solvents such as methanol, ethanol, and DMSO.

Isolation

This compound has been isolated from the seeds of Caesalpinia minax, a plant belonging to the Fabaceae family.

General Isolation Protocol

G General Isolation Workflow for Diterpenoids A Plant Material (Caesalpinia minax seeds) B Drying and Grinding A->B C Solvent Extraction (e.g., with ethanol or methanol) B->C D Concentration of Crude Extract C->D E Solvent Partitioning (e.g., with hexane, ethyl acetate, butanol) D->E F Column Chromatography (e.g., Silica Gel, Sephadex LH-20) E->F G Further Purification (e.g., Preparative HPLC) F->G H Isolated this compound G->H

Caption: A generalized workflow for the isolation of diterpenoids from plant sources.

Experimental Details (Inferred):

  • Extraction: The dried and powdered seeds of Caesalpinia minax are typically subjected to extraction with a polar solvent like methanol or ethanol at room temperature.

  • Fractionation: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fraction containing the compounds of interest is then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

  • Purification: Final purification to obtain pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

Information regarding the specific quantitative biological activity of this compound is limited in the available scientific literature. While the general class of diterpenoids isolated from Caesalpinia species has been noted for potential biological activities, specific IC₅₀ or EC₅₀ values for this compound against various cell lines or enzymes are not reported.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. Research into the specific signaling pathways modulated by this compound is required to understand its potential therapeutic effects. Given the known activities of other diterpenoids, potential areas of investigation could include pathways related to cell proliferation, apoptosis, and inflammation.

The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a novel compound like this compound.

G Investigative Workflow for Mechanism of Action A Initial Screening (e.g., Cytotoxicity Assays) B Identification of Active Compound (this compound) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C E In Vivo Validation (Animal Models) B->E D Pathway Analysis (e.g., Western Blot, Kinase Assays) C->D F Elucidation of Mechanism of Action D->F E->F

Caption: A conceptual workflow for determining the mechanism of action of a bioactive compound.

Synthesis

To date, a total synthesis for this compound has not been reported in the scientific literature. The development of a synthetic route would be a significant step forward in enabling more extensive biological evaluation and structure-activity relationship (SAR) studies.

Future Directions

The current body of knowledge on this compound is in its early stages. To fully assess its potential as a therapeutic agent, the following areas of research are critical:

  • Quantitative Biological Evaluation: Comprehensive screening of this compound against a panel of cancer cell lines and other relevant biological targets to determine its potency and selectivity.

  • Total Synthesis: Development of a scalable synthetic route to provide a consistent and reliable source of the compound for further studies.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

Conclusion

This compound is a diterpenoid of interest with a defined chemical structure. However, a significant gap exists in the understanding of its biological activity, mechanism of action, and synthetic accessibility. This technical guide serves as a summary of the currently available information and highlights the key areas where further research is needed to unlock the full potential of this natural product.

An In-depth Technical Guide to Bonducellpin C and Related Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bonducellpin C, a member of the cassane diterpenoid family of natural products. Due to the limited publicly available data specifically on this compound, this document also incorporates detailed information on closely related and better-studied cassane diterpenoids isolated from the Caesalpinia genus. This approach offers valuable insights into the potential biological activities and mechanisms of action for this class of compounds.

Molecular Data Summary

The following table summarizes the key molecular information for this compound and its analogues, Bonducellin, Bonducellpin D, and Bonducellpin E. This data is crucial for initial characterization and for planning further experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C23H32O7420.5197781-84-3[1]
Bonducellin C17H14O4282.29[2]83162-84-9[2]
Bonducellpin D C22H28O7404.45197781-85-4[3][4]
Bonducellpin E C23H30O8434.5Not Available

Biological Activities and Potential Therapeutic Relevance

Cassane diterpenoids, the family to which this compound belongs, are predominantly isolated from species of the Caesalpinia genus and have garnered significant attention for their diverse and potent pharmacological activities. These natural products are characterized by a complex tricyclic or tetracyclic carbon skeleton and exhibit a range of biological effects, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties.

Anticancer Activity:

A significant body of research points to the cytotoxic and pro-apoptotic effects of cassane diterpenoids against various cancer cell lines. While specific studies on this compound are not extensively documented, research on analogous compounds provides a strong indication of its potential mechanisms. For instance, certain cassane diterpenoids have been shown to induce apoptosis in cancer cells through multiple signaling pathways. These mechanisms include the activation of caspase-3, enhancement of the Bax/Bcl-2 ratio, and upregulation of the p53 tumor suppressor protein.

Furthermore, some cassane diterpenoids trigger apoptosis via the promotion of endoplasmic reticulum (ER) stress and the suppression of the Wnt/β-catenin signaling pathway. Another identified mechanism involves the induction of autophagy through the generation of reactive oxygen species (ROS), which subsequently activates the AMPK/mTORC1 pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Antiviral Activity:

Several cassane diterpenoids have demonstrated promising antiviral activities. Notably, Bonducellpin D has been identified as a broad-spectrum inhibitor of the main protease (Mpro) of SARS-CoV and MERS-CoV. This inhibition is critical as Mpro is a key enzyme in the replication and transcription of these viruses. The potential for this compound and other related compounds to act as antiviral agents warrants further investigation, particularly in the context of emerging viral threats.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of cassane diterpenoids, as well as for the evaluation of their biological activities, are essential for reproducible research. The following outlines are based on established methodologies for this class of compounds.

Isolation and Purification of Cassane Diterpenoids from Caesalpinia Species:

  • Extraction: The dried and powdered plant material (e.g., seeds, leaves, or bark) is typically subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or Sephadex LH-20.

  • Purification: Individual compounds are purified from the fractions by repeated column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Signaling Pathway Visualization

The following diagram illustrates a representative signaling pathway for the induction of apoptosis in cancer cells by cassane diterpenoids, based on published literature for compounds structurally related to this compound.

Cassane_Diterpenoid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Cassane Diterpenoid Cassane Diterpenoid ROS_Generation ROS Generation Cassane Diterpenoid->ROS_Generation ER_Stress ER Stress Cassane Diterpenoid->ER_Stress AMPK_Activation AMPK Activation ROS_Generation->AMPK_Activation p53_Upregulation p53 Upregulation ER_Stress->p53_Upregulation mTORC1_Inhibition mTORC1 Inhibition AMPK_Activation->mTORC1_Inhibition Apoptosis Apoptosis mTORC1_Inhibition->Apoptosis Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio p53_Upregulation->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation Bax_Bcl2_Ratio->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway of cassane diterpenoids in cancer cells.

This guide serves as a foundational resource for researchers interested in this compound and the broader family of cassane diterpenoids. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of these promising natural products. As more research becomes available specifically on this compound, this document will be updated to reflect the latest findings.

References

Bonducellpin C: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C, a cassane-type diterpenoid isolated from the seeds of Caesalpinia minax, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physicochemical properties of this compound, alongside an exploration of its putative biological activities and the signaling pathways it may modulate. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future studies.

PropertyValueSource/Method
Molecular Formula C₂₃H₃₂O₇Mass Spectrometry
Molecular Weight 420.50 g/mol Calculated from Molecular Formula
Melting Point 112-113 °CExperimental
Boiling Point ~648.5 °C at 760 mmHgPredicted
pKa ~14.5Predicted
Solubility Data not availableExperimental determination required

Table 1: Physicochemical Properties of this compound

Experimental Protocols

While specific experimental protocols for the determination of all of this compound's physicochemical properties are not available in the literature, standard methodologies can be applied.

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using the capillary method.

MeltingPoint_Workflow A Sample Preparation: Finely powder the crystalline this compound. B Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate. C->D E Observation: Observe the sample through a magnifying lens. D->E F Record Temperatures: Note the temperature at which melting begins and the temperature at which the sample is completely molten. E->F

Figure 1: Experimental workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is commonly determined using the shake-flask method.

Solubility_Workflow A Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO). B Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. B->C D Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). C->D E Result Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L). D->E

Figure 2: Experimental workflow for solubility determination.

Biological Activities and Potential Signaling Pathways

Diterpenoids isolated from Caesalpinia minax have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. While the specific mechanisms of this compound are yet to be fully elucidated, plausible signaling pathways can be inferred based on the activities of structurally related compounds.

Anti-inflammatory Activity

Many diterpenoids from Caesalpinia species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory signaling pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to BonducellpinC This compound BonducellpinC->IKK may inhibit iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO translation DNA DNA NFkB_nuc->DNA binds to promoter of DNA->iNOS_mRNA transcription LPS LPS LPS->TLR4

Figure 3: Proposed anti-inflammatory signaling pathway for this compound.

Cytotoxic Activity and Apoptosis Induction

The cytotoxic effects of related diterpenoids against various cancer cell lines suggest that this compound may also possess anti-cancer properties. A common mechanism of cytotoxicity for natural products is the induction of apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a plausible route through which this compound may exert its effects.

Figure 4: Proposed intrinsic apoptosis pathway for this compound.

Conclusion

This compound is a promising natural product with the potential for further investigation. This guide has summarized its known physicochemical properties and proposed potential mechanisms for its biological activities based on related compounds. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the signaling pathways modulated by this compound. Such studies will be instrumental in unlocking the full therapeutic potential of this interesting diterpenoid.

Bonducellpin C: A Technical Review of a Promising Furanoditerpene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C, a cassane-type furanoditerpene, stands as a notable secondary metabolite isolated from the plant Caesalpinia bonduc, a species with a rich history in traditional medicine across tropical and subtropical regions.[1][2] This technical guide provides a comprehensive literature review of this compound, focusing on its isolation, structural elucidation, and reported biological activities. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, with a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Isolation and Structural Elucidation

This compound was first isolated from the seeds of Caesalpinia bonduc (previously known as Caesalpinia bonducella). The chemical formula for this compound is established as C23H32O7. The foundational work on the isolation and characterization of this compound, along with its analogs Bonducellpins A, B, and D, was published by Peter S.R. et al. in 1997. This seminal study laid the groundwork for subsequent investigations into this class of compounds.

Experimental Protocol: Isolation of this compound

Workflow for Isolation of Furanoditerpenes from Caesalpinia bonduc

G start Dried and Powdered Seeds of Caesalpinia bonduc extraction Soxhlet Extraction (e.g., with methanol or ethanol) start->extraction concentration Concentration of the Extract (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) concentration->fractionation chromatography1 Column Chromatography of Ethyl Acetate Fraction (Silica Gel) fractionation->chromatography1 Select bioactive fraction chromatography2 Further Purification of Fractions (e.g., Sephadex LH-20, HPLC) chromatography1->chromatography2 isolation Isolation of Pure this compound chromatography2->isolation characterization Structural Elucidation (NMR, MS, IR, UV) isolation->characterization

Caption: Generalized workflow for the isolation and characterization of this compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectral Data for this compound

¹H-NMR Chemical Shifts (δ ppm) ¹³C-NMR Chemical Shifts (δ ppm)
Data not available in the searched literature.Data not available in the searched literature.

Note: The specific ¹H and ¹³C-NMR chemical shift values for this compound from the primary literature could not be retrieved in the conducted search.

Biological Activities

In silico and preliminary in vitro studies have suggested a range of potential biological activities for this compound, positioning it as a molecule of interest for further pharmacological investigation.

Anti-inflammatory Activity

In silico studies have pointed towards the potential of this compound to act as an inhibitor of key inflammatory mediators, including Nuclear Factor-kappa B (NF-κB) and Phosphodiesterase 4B (PDE4B).

Table 2: In Silico and In Vitro Anti-inflammatory Activity of this compound

Target Assay Type Result (e.g., IC50) Reference
NF-κBIn silico dockingPredicted to interact with key residuesNot available
PDE4BIn silico dockingPredicted to have inhibitory potentialNot available

Note: Quantitative in vitro data (e.g., IC50 values) for the anti-inflammatory activity of purified this compound were not found in the reviewed literature.

NF-κB Signaling Pathway and Potential Inhibition

The NF-κB signaling cascade is a critical pathway in the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IkB-NF-kB IkB-NF-kB Complex IKK Complex->IkB-NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation This compound This compound This compound->IKK Complex Potential Inhibition DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PDE4B and cAMP Regulation

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. PDE4B is a key isoform involved in inflammation.

G ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PDE4B PDE4B cAMP->PDE4B Degradation Anti-inflammatory Effects Anti-inflammatory Effects cAMP->Anti-inflammatory Effects Promotes AMP AMP PDE4B->AMP Degradation This compound This compound This compound->PDE4B Potential Inhibition

Caption: The role of PDE4B in cAMP metabolism and its potential inhibition.

Antiviral Activity

In silico studies have suggested that this compound may exhibit antiviral properties, particularly against coronaviruses such as SARS-CoV-1 and SARS-CoV-2. These computational models predict that this compound could bind to the main protease (Mpro or 3CLpro) of these viruses, an enzyme essential for viral replication.

Table 3: In Silico Antiviral Activity of this compound

Viral Target Method Predicted Binding Affinity (kcal/mol) Reference
SARS-CoV-2 Main ProteaseMolecular Docking-6.8 ± 0.14[3]
SARS-CoV-1 Main ProteaseMolecular DockingData not specified[3]

Note: In vitro or in vivo antiviral data for purified this compound are not currently available in the searched literature.

Cytotoxicity

Limited information is available regarding the cytotoxic profile of purified this compound. While various extracts of Caesalpinia bonduc have been evaluated for their cytotoxicity against different cancer cell lines, specific data for this compound is not well documented in the available literature.

Table 4: Cytotoxicity Data for this compound

Cell Line Assay Type IC50 Value Reference
Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively reported. However, based on standard methodologies for assessing the observed in silico activities, the following protocols can be outlined.

NF-κB Inhibition Assay (General Protocol)

A common method to assess NF-κB activation is through a reporter gene assay in a suitable cell line (e.g., HEK293T).

  • Cell Culture and Transfection: Cells are cultured and co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After transfection, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the extent of NF-κB inhibition.

PDE4B Inhibition Assay (General Protocol)

Commercially available PDE4B enzyme activity assay kits are often used for screening potential inhibitors.

  • Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains a fixed amount of recombinant human PDE4B enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to allow for enzymatic degradation of the cAMP substrate.

  • Detection: A binding agent that specifically binds to the fluorescently labeled cAMP is added. The fluorescence polarization or intensity is then measured. Inhibition of PDE4B results in less degradation of the substrate, leading to a higher signal.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A specific number of cells are seeded into each well of a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

This compound, a furanoditerpene from Caesalpinia bonduc, has emerged as a molecule with potential therapeutic applications, particularly in the realms of anti-inflammatory and antiviral research. The current body of literature, largely based on in silico studies, provides a strong rationale for further investigation. However, a significant gap exists in the availability of robust in vitro and in vivo data for the purified compound.

Future research should prioritize the following:

  • Re-isolation and Full Spectroscopic Characterization: To provide a complete and publicly accessible dataset of its structural properties.

  • Quantitative In Vitro Biological Evaluation: To determine the precise IC50 values for its anti-inflammatory (NF-κB and PDE4B inhibition), antiviral, and cytotoxic activities.

  • Mechanism of Action Studies: To elucidate the specific molecular interactions and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety Profiling: To assess its therapeutic potential and toxicity in relevant animal models.

A concerted effort to address these research gaps will be crucial in unlocking the full therapeutic potential of this compound and advancing it through the drug development pipeline.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bonducellpin C and other bioactive cassane diterpenoids isolated from the genus Caesalpinia. This document collates quantitative biological data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for ongoing research and drug discovery efforts.

Introduction to Cassane Diterpenoids

Cassane diterpenoids are a class of natural products characterized by a fused tricyclic ring system. Predominantly isolated from plants of the Caesalpinia genus, these compounds have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, antimalarial, and antiviral effects, positioning them as promising scaffolds for the development of novel therapeutics. This guide focuses on this compound and its structural analogs, providing a detailed examination of their known biological effects and the experimental basis for these findings.

Quantitative Biological Activity

The following tables summarize the reported quantitative biological data for this compound and related cassane diterpenoids.

Table 1: Antimalarial Activity of this compound

CompoundParasite StrainIC50 (µM)Reference
This compoundPlasmodium falciparum FCR-3/A20.12[1]

Table 2: In Silico Antiviral Activity of this compound

CompoundTargetBinding Affinity (kcal/mol)Reference
This compoundSARS-CoV-2 Main Protease-6.8 ± 0.14[2]
This compoundSARS-CoV-1 Main Protease-7.3 ± 0.03[3]

Table 3: Cytotoxicity of Related Cassane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Phanginin R (1)A2780 (Ovarian Cancer)9.9 ± 1.6[4]
Phanginin R (1)HEY (Ovarian Cancer)12.2 ± 6.5[4]
Phanginin R (1)AGS (Gastric Cancer)5.3 ± 1.9
Phanginin R (1)A549 (Lung Cancer)12.3 ± 3.1
Phanginin H (4)PANC-1 (Pancreatic Cancer)18.13 ± 0.63

Table 4: Anti-inflammatory Activity of Related Cassane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Caeminaxin ANitric Oxide (NO) Production InhibitionBV-2 Microglia10.86 ± 0.82
Cassane Diterpenoid Lactam (4)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages8.2
Cassane Diterpenoid Lactam (5)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages11.2
Cassane Diterpenoid Lactam (6)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages9.5

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

General Experimental Procedure for Isolation

Cassane diterpenoids are typically isolated from the seed kernels or other parts of Caesalpinia species. The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to fractionate the components.

  • Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds against Plasmodium falciparum is determined as follows:

  • Parasite Culture: The chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and Albumax II.

  • Synchronization: The parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.

  • Assay Setup: Asynchronous or synchronized parasite cultures with a defined parasitemia and hematocrit are incubated in 96-well plates with serial dilutions of the test compounds.

  • Growth Inhibition Measurement: After a 72-hour incubation period, parasite growth is determined using a DNA-intercalating fluorescent dye like DAPI or by measuring parasite lactate dehydrogenase (pLDH) activity.

  • Data Analysis: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity of the compounds is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2):

  • Cell Culture: Macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum.

  • Assay Setup: The cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 values are determined.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the anti-inflammatory and anticancer effects of cassane diterpenoids are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some cassane diterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Degradation BonducellpinC Cassane Diterpenoids (e.g., this compound) BonducellpinC->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription IkB_NFkB->NFkB Release

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of cassane diterpenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation and cell proliferation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in inflammatory responses and cell cycle regulation. Some cassane diterpenoids have been found to suppress the phosphorylation of key MAPK proteins, suggesting this as another mechanism for their anti-inflammatory effects.

MAPK_Signaling cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines, etc. MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation BonducellpinC Cassane Diterpenoids BonducellpinC->MAPKK Inhibition Genes Inflammatory Gene Expression TF->Genes Transcription

Figure 2: Overview of the MAPK signaling cascade and the inhibitory role of cassane diterpenoids.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of novel cassane diterpenoids is outlined below.

Experimental_Workflow Start Plant Material (Caesalpinia sp.) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassays Biological Activity Screening (Antimalarial, Cytotoxicity, Anti-inflammatory) Isolation->Bioassays Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Bioassays->Mechanism End Lead Compound Identification Mechanism->End

Figure 3: A typical experimental workflow for the study of cassane diterpenoids.

Conclusion

This compound and its related cassane diterpenoids represent a promising class of natural products with significant therapeutic potential. Their demonstrated antimalarial, cytotoxic, and anti-inflammatory activities, coupled with their modulatory effects on key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further investigation in drug development programs. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of these compelling compounds.

References

An In-depth Technical Guide to the Putative Biosynthesis of Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise biosynthetic pathway of Bonducellpin C has not been fully elucidated in published scientific literature. This guide, therefore, presents a putative pathway based on the well-established biosynthesis of the broader class of cassane-type diterpenoids, to which this compound belongs. The experimental protocols and data presented are representative of methodologies used in the study of diterpenoid biosynthesis.

Introduction to this compound and Cassane Diterpenoids

This compound is a complex cassane-type diterpenoid isolated from the plant Caesalpinia bonduc.[1] Cassane diterpenoids are characterized by a distinctive rearranged abietane skeleton and exhibit a wide range of biological activities, making them promising candidates for drug discovery.[1][2] Understanding the biosynthesis of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.[3]

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway for cassane-type diterpenoids, which originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]

Formation of the Universal Diterpene Precursor

The pathway begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway in plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP. These C5 units are then sequentially condensed by GGPP synthase to yield GGPP.

Cyclization and Rearrangement to the Cassane Skeleton

The formation of the characteristic cassane skeleton is a multi-step process catalyzed by diterpene synthases (diTPSs).

  • Protonation-initiated Cyclization: A class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (LDPP/CPP) intermediate.

  • Ionization and Secondary Cyclization: A class I diTPS, such as a kaurene synthase-like (KSL) enzyme, then facilitates the ionization of the diphosphate group from LDPP/CPP, leading to a series of cyclizations and rearrangements. This includes the migration of a methyl group from C-13 to C-14 of a pimarane intermediate, which is the defining step in the formation of the cassane scaffold.

Tailoring and Diversification

Following the formation of the basic cassane skeleton, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes like dehydrogenases, reductases, and transferases, catalyze a variety of reactions. These modifications, such as hydroxylation, oxidation, and acetylation, lead to the vast structural diversity of cassane diterpenoids, including the specific structure of this compound. The precise sequence and identity of these tailoring enzymes for this compound are yet to be determined.

Bonducellpin_C_Biosynthesis cluster_0 Upstream Pathway (MEP) cluster_1 Cassane Skeleton Formation cluster_2 Tailoring Reactions Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate (IPP) Pyruvate->IPP Multiple Steps Pyruvate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase IPP->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase IPP->GGPP G3P Glyceraldehyde-3-Phosphate G3P->IPP Multiple Steps G3P->IPP DMAPP->GGPP GGPP Synthase DMAPP->GGPP LDPP_CPP Labdadienyl/Copalyl Diphosphate (LDPP/CPP) GGPP->LDPP_CPP Class II diTPS (CPS) GGPP->LDPP_CPP Pimarane_Intermediate Pimarane Intermediate LDPP_CPP->Pimarane_Intermediate Class I diTPS (KSL) LDPP_CPP->Pimarane_Intermediate Cassane_Scaffold Cassane Scaffold Pimarane_Intermediate->Cassane_Scaffold Methyl Migration Pimarane_Intermediate->Cassane_Scaffold Intermediate_1 Hydroxylated Cassane Cassane_Scaffold->Intermediate_1 CYP450s Cassane_Scaffold->Intermediate_1 Intermediate_2 Oxidized Cassane Intermediate_1->Intermediate_2 Dehydrogenases Intermediate_1->Intermediate_2 Bonducellpin_C This compound Intermediate_2->Bonducellpin_C Other modifying enzymes Intermediate_2->Bonducellpin_C

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a diterpenoid biosynthetic pathway is a complex process that integrates multiple scientific disciplines. Below are detailed methodologies for key experiments typically employed.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology:

  • Plant Material: Collect tissues from Caesalpinia bonduc known to produce this compound (e.g., seeds, roots).

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis:

    • Assemble the sequencing reads into transcripts.

    • Annotate the transcripts by comparing their sequences against public databases (e.g., NCBI, KEGG).

    • Identify transcripts homologous to known diterpene synthases, cytochrome P450s, and other relevant enzyme families.

    • Perform differential gene expression analysis to identify genes that are highly expressed in this compound-producing tissues.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes and confirm their role in the biosynthetic pathway.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from C. bonduc cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Incubate the purified enzyme with its putative substrate (e.g., GGPP for a diTPS, or a cassane intermediate for a CYP450) in a suitable reaction buffer.

    • Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them with authentic standards if available.

In planta Functional Characterization

Objective: To validate the function of candidate genes within a plant system.

Methodology:

  • Transient Expression: Infiltrate leaves of a model plant like Nicotiana benthamiana with Agrobacterium tumefaciens carrying the expression constructs for the candidate genes.

  • Metabolite Extraction: After a few days of incubation, harvest the infiltrated leaf tissue and extract the metabolites.

  • Metabolite Analysis: Analyze the extracts by GC-MS or LC-MS to detect the production of new diterpenoid compounds corresponding to the activity of the expressed enzymes.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 In planta Validation Plant_Material C. bonduc Tissues RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics Candidate_Genes Candidate Genes Bioinformatics->Candidate_Genes Cloning Gene Cloning Candidate_Genes->Cloning Transient_Expression Transient Expression (N. benthamiana) Candidate_Genes->Transient_Expression Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Enzyme_Assay In vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Analysis GC-MS / LC-MS Analysis Enzyme_Assay->Product_Analysis Metabolite_Extraction Metabolite Extraction Transient_Expression->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis Metabolite_Extraction->Metabolite_Analysis

Caption: A typical experimental workflow for diterpenoid pathway elucidation.

Data Presentation

Quantitative data is essential for understanding the efficiency and regulation of a biosynthetic pathway. The following tables provide examples of how such data would be structured.

Table 1: Candidate Gene Expression Levels in C. bonduc Tissues

Gene IDPutative FunctionRoot (TPM)Seed (TPM)Leaf (TPM)
CbTPS1Diterpene Synthase150.225.65.1
CbCYP1Cytochrome P450210.530.18.3
CbCYP2Cytochrome P450180.928.47.5
CbADH1Alcohol Dehydrogenase125.315.74.2
CbACT1Acetyltransferase195.835.29.8
TPM: Transcripts Per Million

Table 2: Kinetic Parameters of a Hypothetical this compound Biosynthetic Enzyme

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
CbTPS1GGPP1.50.053.3 x 104
CbCYP1Cassane Scaffold5.20.122.3 x 104

Table 3: Production Titers from Heterologous Expression

Host OrganismExpressed GenesProductTiter (mg/L)
S. cerevisiaeCbTPS1Cassane Scaffold10.5
S. cerevisiaeCbTPS1 + CbCYP1Hydroxylated Cassane5.2
N. benthamianaCbTPS1 + CbCYP1 + CbADH1Oxidized Cassane1.8

Conclusion and Future Directions

While the specific enzymatic steps leading to this compound remain to be discovered, the general framework of cassane diterpenoid biosynthesis provides a solid foundation for future research. The combination of multi-omics approaches with functional genomics will be instrumental in identifying the complete set of genes and enzymes responsible for the synthesis of this promising natural product. Elucidation of the this compound pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for its biotechnological production, ensuring a sustainable supply for further pharmacological investigation and potential therapeutic applications.

References

"Bonducellpin C" initial biological screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Biological Screening of Bonducellpin C

Executive Summary

This compound is a cassane-type furanoditerpenoid isolated from the plant Caesalpinia bonduc. While specific biological screening data for this compound is not extensively available in the public domain, this guide synthesizes information on the known biological activities of its chemical class and closely related compounds from the same genus. Cassane diterpenoids are recognized for a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive overview of the typical initial biological screening cascade applied to such novel natural products, including data presentation standards, detailed experimental protocols, and workflow visualizations to guide researchers and drug development professionals.

Context: The Biological Landscape of Cassane Diterpenoids

The genus Caesalpinia is a rich source of cassane diterpenoids, a class of natural products demonstrating significant therapeutic potential.[2] Research on compounds structurally related to this compound has revealed a variety of biological activities:

  • Cytotoxic Activity: Several cassane diterpenoids, including the related Bonducellpins A-D, have been evaluated for their potential to inhibit the growth of cancer cell lines.[3] This is a primary screening area for novel compounds of this type.

  • Anti-inflammatory Activity: Extracts from Caesalpinia bonduc and isolated cassane diterpenoids have shown significant anti-inflammatory effects.[4] This is often assessed by measuring the inhibition of nitric oxide (NO) production in activated macrophages.

  • Antimicrobial Activity: Antibacterial and antifungal activities are commonly reported for this class of compounds, with studies identifying potent effects against various pathogens.

  • Antiplasmodial Activity: Some cassane diterpenoids have been identified as having activity against the malaria parasite, Plasmodium falciparum.

Given this context, an initial biological screening of this compound would logically focus on these key areas of bioactivity.

Data Presentation: Standardized Tables for Screening Results

To facilitate the comparison of screening data, results should be organized into clear, structured tables. The most common metric for cytotoxic and anti-inflammatory assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process by 50%.

Table 1: In Vitro Cytotoxicity Profile of this compound

Cell LineCancer TypeIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
MCF-7Breast AdenocarcinomaData not availableDoxorubicinValue
HepG2Hepatocellular CarcinomaData not availableDoxorubicinValue
PC-3Prostate CancerData not availableDoxorubicinValue
A549Lung CarcinomaData not availableCisplatinValue

Note: This table is a template. Specific IC₅₀ values for this compound are not available in the reviewed literature. The selection of cell lines is based on standard screening panels.

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Control
Nitric Oxide (NO) InhibitionRAW 264.7Data not availableDexamethasoneValue

Note: This table is a template. Cassane diterpenoids have shown anti-inflammatory activity with IC₅₀ values in the range of 6-9 µM.

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of biological screening results. Below is a standard methodology for a primary cytotoxicity screening assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which this compound inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (OD_treated / OD_control) * 100

  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and pathways. The following diagram, generated using Graphviz, outlines the typical process of bioassay-guided isolation and screening for a natural product like this compound.

G cluster_0 Step 1: Extraction & Fractionation cluster_1 Step 2: Bioassay-Guided Screening cluster_2 Step 3: Isolation & Identification cluster_3 Step 4: Comprehensive Biological Evaluation plant Caesalpinia bonduc Plant Material extract Crude Methanol Extract plant->extract fractions Solvent Fractions (Hexane, EtOAc, etc.) extract->fractions primary_assay Primary Screening (e.g., Cytotoxicity Assay) fractions->primary_assay active_fraction Identify Most Active Fraction primary_assay->active_fraction chromatography Chromatographic Separation (Silica Gel, HPLC) active_fraction->chromatography pure_compound Isolation of Pure Compounds (this compound) chromatography->pure_compound structure Structure Elucidation (NMR, MS) pure_compound->structure secondary_assay Secondary Screening (Anti-inflammatory, Antimicrobial) pure_compound->secondary_assay moa Mechanism of Action Studies secondary_assay->moa

References

Bonducellpin C: A Cassane Diterpenoid with Potential Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bonducellpin C, a cassane diterpenoid isolated from Caesalpinia bonduc, represents a promising yet underexplored natural product with potential therapeutic applications. While direct experimental data on this compound is limited, the well-documented pharmacological activities of C. bonduc extracts and related cassane diterpenoids provide a strong rationale for its investigation as an anti-inflammatory and anticancer agent. This technical guide synthesizes the available evidence, focusing on the potential mechanisms of action, relevant experimental data from closely related compounds, and detailed protocols to facilitate further research into the therapeutic relevance of this compound.

Introduction

Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, is a prickly shrub found in tropical regions worldwide and has a long history of use in traditional medicine systems for treating a variety of ailments, including inflammation, fever, and tumors. The therapeutic effects of this plant are attributed to its rich phytochemical composition, particularly a class of compounds known as cassane diterpenoids. This compound is one such cassane furanoditerpene isolated from the roots of C. bonduc. While numerous studies have highlighted the anti-inflammatory and cytotoxic properties of C. bonduc extracts and other isolated cassane diterpenoids, specific data on this compound remains scarce. This guide aims to provide a comprehensive overview of the potential therapeutic relevance of this compound by examining the activities of its source and related molecules.

Chemical Structure

Potential Therapeutic Relevance

The therapeutic potential of this compound is primarily inferred from the bioactivities of C. bonduc extracts and other purified cassane diterpenoids. The two main areas of interest are its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Extracts from C. bonduc have demonstrated significant anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key inflammatory mediators. Studies on various cassane diterpenoids isolated from C. bonduc have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key indicator of anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species

CompoundSourceAssayTarget/Cell LineIC50 (µM)Reference
Norcaesalpinin QC. bonducNO Production InhibitionRAW264.7> 100[1]
Caesalpinin MRC. bonducNO Production InhibitionRAW264.7> 100[1]
Compound 5C. bonducNO Production InhibitionRAW264.785.6[2]
Compound 7C. bonducNO Production InhibitionRAW264.778.2[2]
Compound 8C. bonducNO Production InhibitionRAW264.790.6[2]
Anticancer Activity

The anticancer potential of this compound is suggested by studies on C. bonduc extracts and related cassane diterpenoids. Methanolic extracts of C. bonducella have been shown to induce apoptosis in Ehrlich Ascites Carcinoma cells. The mechanism is believed to involve the intrinsic apoptotic pathway. Furthermore, several cassane diterpenoids from the related species Caesalpinia sappan have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Table 2: Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia sappan

CompoundCell LineCancer TypeIC50 (µM)Reference
Phanginin R (Compound 1)A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-small cell lung cancer12.3 ± 3.1

Note: While several cassane diterpenoids from C. bonduc were tested against HepG-2, MCF-7, and MG-63 cells, they showed no or weak cytotoxicity. This highlights the structural specificity required for cytotoxic activity and underscores the need for direct testing of this compound.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. The anti-inflammatory effects of C. bonduc extracts are likely mediated, at least in part, through the inhibition of this pathway.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_active->Inflammatory_Genes Induces Transcription BonducellpinC This compound (Hypothesized) BonducellpinC->IKK Inhibits (Potential) IkB_NFkB_complex In cytoplasm: IκBα sequesters NF-κB

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Induction of Apoptosis

The anticancer activity of related cassane diterpenoids is associated with the induction of programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.

Apoptosis_Induction cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade BonducellpinC This compound (Hypothesized) Bax Bax (Pro-apoptotic) BonducellpinC->Bax Upregulates (Potential) Bcl2 Bcl-2 (Anti-apoptotic) BonducellpinC->Bcl2 Downregulates (Potential) Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis Contributes to

Caption: Potential Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the therapeutic potential of this compound. These should be optimized for the specific experimental conditions.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with This compound Incubate_24h_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Nitric Oxide Inhibition Assay.

In Vitro Cytotoxicity Assay: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion and Future Directions

This compound, a cassane diterpenoid from Caesalpinia bonduc, is a compound of interest for its potential anti-inflammatory and anticancer properties. Although direct evidence for its bioactivity is currently lacking, the pharmacological profile of its source plant and related compounds provides a strong foundation for future research.

Key future research directions should include:

  • Isolation and Structural Elucidation: Definitive isolation and complete structural characterization of this compound.

  • In Vitro Bioactivity Screening: Comprehensive screening of pure this compound for its anti-inflammatory and cytotoxic effects against a panel of relevant cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Detailed investigation into the molecular mechanisms, including its effects on the NF-κB pathway, apoptosis induction, and other relevant signaling cascades.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in preclinical animal models of inflammation and cancer.

The exploration of this compound could lead to the development of a novel therapeutic agent for the treatment of inflammatory disorders and various types of cancer. This guide provides the necessary background and experimental framework to initiate and advance such investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bonducellpin C is a cassane-type diterpenoid isolated from Caesalpinia bonducella, a plant with a rich history in traditional medicine.[1] Cassane diterpenoids from the Caesalpinia genus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and anticancer effects.[2][3][4] This document provides detailed protocols for the extraction and isolation of this compound, alongside a summary of the biological activities of related compounds and an overview of the potential signaling pathways involved. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on established methods for the successful isolation of cassane diterpenoids from Caesalpinia species.[5]

Data Presentation: Biological Activities of Representative Cassane Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various cassane diterpenoids isolated from Caesalpinia species. This data provides a comparative overview of the potential bioactivities of compounds structurally related to this compound.

Table 1: Cytotoxicity of Cassane Diterpenoids from Caesalpinia Species

CompoundCancer Cell LineIC50 (µM)Source Species
Phanginin JAA549 (Non-small cell lung cancer)16.79 ± 0.83Caesalpinia sappan
Phanginin RA2780 (Ovarian cancer)9.9 ± 1.6Caesalpinia sappan
Phanginin RHEY (Ovarian cancer)12.2 ± 6.5Caesalpinia sappan
Phanginin RAGS (Gastric cancer)5.3 ± 1.9Caesalpinia sappan
Phanginin RA549 (Non-small cell lung cancer)12.3 ± 3.1Caesalpinia sappan
Caesanine BHepG2 (Liver cancer)7.82 ± 0.65Caesalpinia pulcherrima
Caesanamide AHepG2 (Liver cancer)13.48 ± 1.07Caesalpinia pulcherrima
Caesanamide BHepG2 (Liver cancer)18.91 ± 0.98Caesalpinia pulcherrima
Evofolin-BHepG2 (Liver cancer)48.37 ± 3.18Caesalpinia bonduc

Data compiled from multiple sources.

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species

CompoundAssayIC50 (µM)Source Species
Caeminaxin ANitric Oxide (NO) Production Inhibition in BV-2 microglia10.86 ± 0.82Caesalpinia minax
Pterolobirin ENitric Oxide (NO) Production Inhibition in A1 macrophage cells24.44 ± 1.34Caesalpinia bonduc
Sucutinirane CNitric Oxide (NO) Production Inhibition in A1 macrophage cells19.16 ± 1.22Caesalpinia bonduc
Echinalide MNF-κB Inhibition47 ± 11% inhibition at 5 µMCaesalpinia echinata

Data compiled from multiple sources.

Experimental Protocols

The following protocols are generalized from methods used for the extraction and purification of cassane diterpenoids from the seeds of Caesalpinia species. Researchers should optimize these protocols for their specific laboratory conditions and starting material.

Protocol 1: Extraction of Crude Cassane Diterpenoids

1. Plant Material Preparation:

  • Collect fresh seeds of Caesalpinia bonducella.
  • Air-dry the seeds in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried seeds into a coarse powder using a mechanical grinder.

2. Maceration Extraction:

  • Weigh the powdered seed material.
  • Place the powder in a large glass container with a lid.
  • Add 95% ethanol to the container in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).
  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh ethanol to ensure exhaustive extraction.
  • Combine all the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • Continue evaporation until a dark, viscous crude extract is obtained.

Protocol 2: Isolation and Purification of this compound

1. Liquid-Liquid Partitioning:

  • Suspend the crude ethanolic extract in distilled water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then ethyl acetate.
  • For each solvent, mix the aqueous suspension with the solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
  • Collect the respective solvent layers and evaporate the solvent from each fraction using a rotary evaporator. The cassane diterpenoids are expected to be concentrated in the less polar fractions (chloroform and ethyl acetate).

2. Column Chromatography on Silica Gel:

  • The chloroform and ethyl acetate fractions are subjected to column chromatography over silica gel (60-120 mesh).
  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
  • Dissolve the dried fraction in a minimal amount of the initial mobile phase and load it onto the column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
  • Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).
  • Combine fractions with similar TLC profiles.

3. Further Purification by Sephadex LH-20 and Reverse-Phase HPLC:

  • Fractions enriched with cassane diterpenoids are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.
  • Final purification to obtain this compound in high purity is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column. The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water.

4. Structure Elucidation:

  • The structure of the purified this compound can be confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Extraction_Workflow start Dried Caesalpinia bonducella Seeds grinding Grinding start->grinding extraction Ethanol Maceration (3x) grinding->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Ethanolic Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Chloroform & Ethyl Acetate Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel enriched_fractions Enriched Cassane Diterpenoid Fractions silica_gel->enriched_fractions sephadex Sephadex LH-20 Chromatography enriched_fractions->sephadex hplc Reverse-Phase HPLC sephadex->hplc bonducellpin_c Pure this compound hplc->bonducellpin_c

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway Inhibition by Cassane Diterpenoids

Several studies suggest that cassane diterpenoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates IKK IKK Complex Inflammatory_Stimuli->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK) MAPKK->MAPK Phosphorylates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB_NFkB->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Induces Cassane_Diterpenoids Cassane Diterpenoids (e.g., this compound) Cassane_Diterpenoids->MAPK Inhibits Phosphorylation Cassane_Diterpenoids->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by cassane diterpenoids.

References

Application Notes & Protocols for the Chromatographic Separation of Bonducellpin C and Related Cassane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chromatographic separation of Bonducellpin C, a cassane-type furanoditerpene, and its related compounds from plant sources, primarily of the Caesalpinia genus. Due to the limited availability of specific literature for this compound, the following protocols are based on established methods for the isolation and purification of cassane diterpenes from Caesalpinia species, which are directly applicable for the separation of this compound.

Introduction to this compound and Chromatographic Separation

This compound is a member of the cassane-type furanoditerpenoid class of natural products. These compounds are predominantly found in the plant genus Caesalpinia, which is known for its rich diversity of bioactive secondary metabolites. The isolation and purification of specific diterpenes like this compound from complex plant extracts necessitate a multi-step chromatographic approach. This typically involves a combination of normal-phase and reversed-phase chromatography, as well as size-exclusion techniques to achieve high purity. The methodologies outlined below provide a comprehensive workflow from initial extraction to final purification.

Data Presentation: Chromatographic Methods for Cassane Diterpene Separation

The following tables summarize typical chromatographic conditions used for the separation of cassane-type diterpenes from Caesalpinia species. These parameters can be adapted and optimized for the specific separation of this compound.

Table 1: Column Chromatography Parameters for Initial Fractionation

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh or 200-300 mesh)
Mobile Phase (Elution Gradient) A gradient of increasing polarity, starting with non-polar solvents and gradually introducing polar solvents. Common gradients include Hexane:Ethyl Acetate, Dichloromethane:Methanol, and Chloroform:Methanol.
Typical Gradient Profile 100% Hexane -> 100% Ethyl Acetate (stepwise or linear) or 100% Dichloromethane -> 90:10 Dichloromethane:Methanol
Detection Method Thin Layer Chromatography (TLC) analysis of collected fractions.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Final Purification

ParameterDescription
Stationary Phase Reversed-Phase C18 (5 µm or 10 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of water and an organic solvent such as acetonitrile or methanol.
Typical Mobile Phase Composition Acetonitrile:Water (e.g., 70:30 v/v) or Methanol:Water (e.g., 80:20 v/v)
Flow Rate 1-2 mL/min for analytical scale; higher for preparative scale.
Detection UV detector, typically at a wavelength between 210-280 nm.

Experimental Protocols

The following are detailed protocols for the extraction and chromatographic separation of this compound and related cassane diterpenes.

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the plant material (e.g., seeds, roots of Caesalpinia bonducella) and grind it into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • Concentrate each fraction to dryness. The cassane diterpenes are typically enriched in the ethyl acetate fraction.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform and bubble-free stationary phase.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions.

    • Combine fractions with similar TLC profiles.

Protocol 3: Sephadex LH-20 Column Chromatography
  • Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (typically methanol) for several hours. Pack the swollen resin into a column.

  • Sample Application: Dissolve the partially purified fraction from the silica gel column in a small volume of the mobile phase and load it onto the Sephadex column.

  • Elution: Elute the sample with the same mobile phase (isocratic elution). This step is effective for removing pigments and other high molecular weight impurities.

  • Fraction Collection: Collect fractions and monitor by TLC.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a C18 column, with the chosen mobile phase (e.g., Acetonitrile:Water, 70:30).

  • Sample Preparation:

    • Dissolve the further purified fraction in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run the separation under isocratic or gradient conditions.

  • Peak Collection:

    • Monitor the elution profile with a UV detector.

    • Collect the peaks corresponding to the desired compounds.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the chromatographic separation of this compound.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation plant_material Powdered Plant Material (Caesalpinia sp.) extraction Methanol/Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_compound pure_compound hplc->pure_compound Isolated this compound

Caption: General workflow for the isolation of this compound.

logical_relationship cluster_purification Purification Stages crude_extract Crude Plant Extract fractionation Initial Fractionation (e.g., Column Chromatography) crude_extract->fractionation Reduces Complexity intermediate_purification Intermediate Purification (e.g., Sephadex) fractionation->intermediate_purification Removes Interfering Compounds final_purification Final Purification (e.g., HPLC) intermediate_purification->final_purification Achieves High Purity

Application Notes and Protocols for the Structure Elucidation of Bonducellpin C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C is a cassane-type furanoditerpenoid isolated from the plant Caesalpinia bonduc, a species known for its traditional medicinal uses. The structural elucidation of such complex natural products is crucial for understanding their biological activity and potential for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of organic molecules in solution. This document provides a detailed protocol and application notes for the structure elucidation of this compound and related compounds using a suite of NMR experiments. While the specific NMR data for this compound is not detailed in publicly available literature, this guide presents a comprehensive workflow and data presentation templates based on the analysis of similar compounds isolated from Caesalpinia species.

Experimental Protocols

Isolation and Purification of this compound

A typical procedure for isolating cassane diterpenoids from Caesalpinia bonduc involves solvent extraction followed by chromatographic separation.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., seeds, leaves, or stems) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract, often the ethyl acetate or methanol fraction which is rich in diterpenoids, is fractionated using column chromatography over silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) is employed to separate the components based on polarity.

  • Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The purity of the isolated compound should be assessed by HPLC and NMR.

NMR Sample Preparation

Protocol:

  • Sample Quantity: A sufficient amount of the purified compound (typically 1-10 mg for a standard 5 mm NMR tube) is required. For high-sensitivity probes like cryoprobes, as little as 10-30 µg can be used.[1]

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common solvents for natural products include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Sample Preparation: The accurately weighed sample is dissolved in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are performed to elucidate the structure. High-field NMR spectrometers (e.g., 500 MHz or higher) are recommended for better resolution and sensitivity.[2][3]

Key NMR Experiments:

  • 1D ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their spin-spin coupling with neighboring protons.

  • 1D ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is a key experiment for connecting different fragments of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other in the 3D structure, which is crucial for determining the stereochemistry of the molecule.

Data Presentation

The NMR data obtained should be systematically organized in tables to facilitate structure elucidation.

¹H NMR Data

Table 1: ¹H NMR Data for a Bonducellpin-like Compound (Example Template)

PositionδH (ppm)MultiplicityJ (Hz)IntegrationAssignment
1e.g., 1.23e.g., dde.g., 12.5, 4.0e.g., 1He.g., H-1α
e.g., 1.85e.g., me.g., 1He.g., H-2α
e.g., 1.65e.g., me.g., 1He.g., H-2β
...
Me-18e.g., 0.95e.g., se.g., 3He.g., H₃-18
Me-19e.g., 1.05e.g., se.g., 3He.g., H₃-19
Me-20e.g., 1.15e.g., de.g., 7.0e.g., 3He.g., H₃-20

δH: Chemical shift in parts per million; Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, etc.; J: Coupling constant in Hertz.

¹³C NMR Data

Table 2: ¹³C NMR Data for a Bonducellpin-like Compound (Example Template)

PositionδC (ppm)DEPTAssignmentHMBC Correlations from δH
1e.g., 38.5CH₂C-1e.g., H-2, H-19
2e.g., 19.2CH₂C-2e.g., H-1, H-3
3e.g., 42.1CH₂C-3e.g., H-2, H-18
4e.g., 33.5CC-4e.g., H-3, H-5, H-18, H-19
5e.g., 55.8CHC-5e.g., H-6, H-19
...
18e.g., 28.0CH₃C-18e.g., H-3, H-5
19e.g., 15.5CH₃C-19e.g., H-1, H-5
20e.g., 21.3CH₃C-20e.g., H-8, H-14

δC: Chemical shift in parts per million; DEPT: Information on the type of carbon (C, CH, CH₂, CH₃); HMBC: Key long-range correlations.

Structure Elucidation Workflow and Visualization

The process of elucidating the structure of this compound from its NMR data follows a logical progression.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_determination 3. Structure Determination H1 1D ¹H NMR A1 Identify Proton Spin Systems (COSY) H1->A1 C13 1D ¹³C & DEPT A2 Assign Directly Bonded C-H Pairs (HSQC) C13->A2 COSY 2D COSY COSY->A1 HSQC 2D HSQC HSQC->A2 HMBC 2D HMBC A3 Connect Fragments via Long-Range Couplings (HMBC) HMBC->A3 NOESY 2D NOESY A4 Determine Stereochemistry (NOESY & J-couplings) NOESY->A4 A1->A3 A2->A3 S1 Assemble Planar Structure A3->S1 S2 Propose Relative Stereochemistry A4->S2 S1->S2 S3 Final Structure of this compound S2->S3

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

The analysis begins with the interpretation of 1D ¹H and ¹³C spectra to get an overview of the molecular composition. 2D COSY data is then used to establish proton-proton connectivities, which helps in identifying spin systems or molecular fragments. The HSQC spectrum allows for the direct assignment of carbons attached to specific protons. The crucial HMBC experiment provides the long-range ¹H-¹³C correlations that are used to piece together the identified fragments and establish the complete carbon skeleton. Finally, the NOESY spectrum, along with the analysis of coupling constants from the ¹H NMR spectrum, is used to determine the relative stereochemistry of the molecule.

Key Structural Features and their NMR Signatures

Cassane diterpenoids like this compound possess characteristic structural motifs that give rise to predictable NMR signals.

key_correlations cluster_fragmentA Fragment A cluster_fragmentB Fragment B H1 H-1 H2 H-2 H1->H2 COSY C5 C-5 H1->C5 HMBC (³J) C19 C-19 (Me) H1->C19 HMBC (³J) H3 H-3 H2->H3 COSY C4 C-4 H3->C4 HMBC (³J) C18 C-18 (Me) H3->C18 HMBC (³J)

Caption: Example of key COSY and HMBC correlations for connecting molecular fragments.

In the hypothetical diagram above, COSY correlations would establish the H-1/H-2/H-3 spin system. HMBC correlations from these protons to quaternary carbons (like C-4 and C-5) and methyl carbons (C-18 and C-19) are then used to connect this fragment to other parts of the molecule. The presence of characteristic signals for a furan ring (typically downfield aromatic or olefinic protons and carbons) and a lactone carbonyl (a quaternary carbon with a chemical shift around 170-180 ppm in the ¹³C NMR spectrum) would also be key indicators for the this compound structure.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the comprehensive application of modern NMR techniques. By following the detailed protocols for isolation, sample preparation, and data acquisition, and by systematically analyzing the data from a suite of 1D and 2D NMR experiments, researchers can confidently determine the planar structure and relative stereochemistry of novel compounds. This information is fundamental for further research into their biological activities and potential as therapeutic agents.

References

Application Notes and Protocols for Bonducellpin C: ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Bonducellpin C, a cassane furanoditerpene isolated from Caesalpinia bonduc. The information presented is intended to serve as a reference for the identification and characterization of this compound and to provide standardized protocols for related experimental work.

Introduction

This compound is a member of the cassane-type diterpenoid family, a class of natural products known for their diverse and interesting biological activities. Accurate structural elucidation is crucial for understanding the structure-activity relationships of these compounds and for their potential development as therapeutic agents. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of natural products. This application note presents the complete ¹H and ¹³C NMR spectral assignments for this compound.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a Varian UNITY 500 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.88t3.0
2.15m
1.85m
1.60m
1.30m
51.95m
65.37dd9.8, 2.3
73.93d9.8
92.55m
11α1.75m
11β1.55m
12α1.90m
12β1.65m
156.18d2.5
167.26d2.5
171.15s
18-OCH₃3.74s
191.25s
201.05s
1-OAc2.05s
6-OAc2.10s
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
174.2
227.5
336.8
438.9
548.5
671.8
778.5
845.2
943.1
1037.5
1118.9
1230.1
13125.5
14157.2
15107.8
16141.2
1728.7
18176.5
18-OCH₃52.1
1922.1
2015.9
1-OAc (C=O)170.5
1-OAc (CH₃)21.2
6-OAc (C=O)170.1
6-OAc (CH₃)21.4

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of this compound and related compounds.

Isolation of this compound
  • Extraction: The air-dried, powdered roots of Caesalpinia bonduc are extracted exhaustively with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform-soluble fraction, typically containing the cassane diterpenoids, is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is performed using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol-chloroform).

    • Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using PTLC or preparative HPLC.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

cluster_0 Isolation and Purification cluster_1 Structure Elucidation plant_material Plant Material (Caesalpinia bonduc roots) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography final_purification Final Purification (PTLC or HPLC) column_chromatography->final_purification pure_compound Pure this compound final_purification->pure_compound nmr_acquisition NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) pure_compound->nmr_acquisition spectral_analysis Spectral Analysis and Data Interpretation nmr_acquisition->spectral_analysis structure_determination Structure Determination spectral_analysis->structure_determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Application Note: High-Resolution Mass Spectrometry Analysis of Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bonducellpin C is a cassane-type furanoditerpenoid isolated from the seeds of Caesalpinia bonduc. As a member of a class of natural products with diverse biological activities, the accurate identification and structural elucidation of this compound are crucial for further pharmacological studies and drug development. High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for determining the elemental composition and structural features of such complex molecules. This application note provides a detailed protocol for the analysis of this compound using HR-MS and MS/MS, including sample preparation, instrumental parameters, and data analysis.

Molecular Information

The fundamental molecular properties of this compound are essential for its mass spectrometric analysis.

PropertyValue
Molecular Formula C₂₃H₃₂O₇[1][2]
Molecular Weight 420.50 g/mol [2]
Exact Mass (Monoisotopic) 420.21480 amu

Experimental Protocols

A generalized experimental workflow for the HR-MS and MS/MS analysis of this compound is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_data Data Analysis sample This compound Standard dissolve Dissolve in HPLC-grade Methanol sample->dissolve dilute Dilute to 1 µg/mL dissolve->dilute filter Filter (0.22 µm syringe filter) dilute->filter hplc UHPLC System filter->hplc column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) hplc->column mobile_phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->mobile_phase ms Q-TOF or Orbitrap Mass Spectrometer mobile_phase->ms esi Electrospray Ionization (ESI), Positive Mode ms->esi hr_ms Full Scan HR-MS (m/z 100-1000) esi->hr_ms ms_ms Targeted MS/MS (Collision-Induced Dissociation) esi->ms_ms exact_mass Determine Exact Mass & Elemental Composition hr_ms->exact_mass ms_ms->exact_mass fragmentation Analyze Fragmentation Pattern exact_mass->fragmentation elucidation Propose Structure fragmentation->elucidation fragmentation_pathway cluster_losses Initial Neutral Losses cluster_fragments Core Fragmentation parent This compound [M+H]⁺ m/z 421.22 loss_h2o [M+H-H₂O]⁺ m/z 403.21 parent->loss_h2o - H₂O loss_ch3cooh [M+H-CH₃COOH]⁺ m/z 361.19 parent->loss_ch3cooh - CH₃COOH fragment_1 Fragment A (e.g., Retro-Diels-Alder) loss_h2o->fragment_1 fragment_2 Fragment B (e.g., Ring Cleavage) loss_ch3cooh->fragment_2 Further Fragments Further Fragments fragment_1->Further Fragments fragment_2->Further Fragments

References

Application Note: Spectroscopic Characterization of Bonducellpin C and Related Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bonducellpin C is a member of the cassane-type diterpenoid family, a class of natural products isolated from plants of the Caesalpinia genus. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental first steps in the structural elucidation and characterization of these complex molecules. This document provides a detailed protocol and illustrative data for the analysis of this compound and related diterpenoids using FT-IR and UV-Vis spectroscopy.

Disclaimer: Specific experimental spectral data for this compound is not publicly available. The data presented in this application note is illustrative and based on the characteristic spectral properties of the cassane diterpenoid class of compounds.

Data Presentation: Illustrative Spectroscopic Data

The following tables summarize the expected quantitative data from FT-IR and UV-Vis spectroscopic analysis of a representative cassane-type diterpenoid like this compound.

Table 1: Illustrative FT-IR Spectral Data for a Cassane Diterpenoid

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200Strong, BroadO-H Stretch (Alcohol/Phenol)
2960 - 2850Strong, SharpC-H Stretch (Alkyl - CH₃, CH₂)
~1735Strong, SharpC=O Stretch (Ester/Lactone)
~1650Medium, SharpC=C Stretch (Alkene)
1465 - 1370Medium, SharpC-H Bend (Alkyl)
1250 - 1000Strong, SharpC-O Stretch (Ester, Alcohol)

Table 2: Illustrative UV-Vis Spectral Data for a Cassane Diterpenoid

λmax (nm)Molar Absorptivity (ε)SolventElectronic TransitionChromophore
~215~10,000Ethanolπ → πIsolated C=C or C=O
~280~50Ethanoln → πIsolated C=O

Experimental Protocols

Protocol 1: FT-IR Spectroscopy Analysis (KBr Pellet Method)

This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid natural product sample.

1. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and analytical balance

  • Sample (1-2 mg of purified this compound or related compound)

2. Sample Preparation:

  • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

  • Weigh approximately 1 mg of the solid sample and 100-200 mg of the dried KBr.

  • Transfer the sample and KBr to a clean agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize light scattering.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

3. Spectral Acquisition:

  • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorbances.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

4. Data Analysis:

  • Process the spectrum to identify the wavenumbers of major absorption bands.

  • Correlate the observed absorption bands with known functional group frequencies to aid in structural characterization.

Protocol 2: UV-Vis Spectroscopy Analysis

This protocol describes the steps for obtaining a UV-Vis absorption spectrum of a sample dissolved in a suitable solvent.

1. Materials and Equipment:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Sample (0.1-1 mg of purified this compound or related compound)

2. Sample Preparation:

  • Select a solvent that dissolves the sample and is transparent in the desired wavelength range (typically above 200 nm). Ethanol or methanol are common choices.

  • Prepare a stock solution of the sample by accurately weighing the compound and dissolving it in a known volume of the chosen solvent. A typical concentration is around 0.1 mg/mL.

  • From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 - 1.0 AU (Absorbance Units) at the λmax. This often requires serial dilutions.

3. Spectral Acquisition:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

  • Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Rinse the sample cuvette with the dilute sample solution, then fill it with the solution.

  • Place the reference cuvette (containing pure solvent) and the sample cuvette in their respective holders in the spectrophotometer.

  • Scan the spectrum. The resulting plot will show absorbance versus wavelength.

4. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is characteristic of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical connections between spectroscopic data and molecular structure.

G cluster_workflow Spectroscopic Analysis Workflow sample Purified Natural Product (e.g., this compound) prep_ftir Sample Preparation (FT-IR) - KBr Pellet or ATR sample->prep_ftir prep_uv Sample Preparation (UV-Vis) - Dissolution in Solvent sample->prep_uv acq_ftir FT-IR Spectrum Acquisition (4000-400 cm⁻¹) prep_ftir->acq_ftir acq_uv UV-Vis Spectrum Acquisition (200-400 nm) prep_uv->acq_uv data_ftir FT-IR Data (Wavenumber, Transmittance) acq_ftir->data_ftir data_uv UV-Vis Data (λmax, Absorbance) acq_uv->data_uv interpret Data Interpretation data_ftir->interpret data_uv->interpret structure Structural Elucidation (Functional Groups, Chromophores) interpret->structure

Caption: Experimental workflow for FT-IR and UV-Vis analysis.

G cluster_correlation Structure-Spectra Correlation for a Cassane Diterpenoid mol Cassane Diterpenoid Structure fg1 O-H Group mol->fg1 fg2 C-H (Alkyl) mol->fg2 fg3 C=O (Ester) mol->fg3 fg4 C=C (Alkene) mol->fg4 ftir1 FT-IR: ~3400 cm⁻¹ (broad) fg1->ftir1 O-H stretch ftir2 FT-IR: 2960-2850 cm⁻¹ (sharp) fg2->ftir2 C-H stretch ftir3 FT-IR: ~1735 cm⁻¹ (strong) fg3->ftir3 C=O stretch uv1 UV-Vis: ~280 nm (weak) fg3->uv1 n → π* uv2 UV-Vis: ~215 nm (strong) fg4->uv2 π → π*

Caption: Logical relationship between structure and spectral data.

Application Notes and Protocols for the Determination of Absolute Configuration of Cassane Diterpenoids from Caesalpinia bonduc using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Based on Structurally Related Compounds

Note: Extensive searches for the specific X-ray crystallographic data of Bonducellpin C did not yield a publicly available report. Therefore, these application notes and protocols are based on the published methodologies for closely related cassane-type diterpenoids isolated from the same plant, Caesalpinia bonduc. The provided data and protocols are representative of the techniques used for determining the absolute configuration of this class of natural products.

Introduction

Caesalpinia bonduc is a plant known to produce a diverse array of cassane-type diterpenoids, many of which exhibit interesting biological activities. The precise three-dimensional atomic arrangement, or absolute configuration, is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules like this compound.[1][2] This technique provides unambiguous assignment of stereocenters by analyzing the diffraction of X-rays by a single crystal of the compound.

This document provides a detailed overview of the experimental workflow and data analysis involved in the determination of the absolute configuration of a cassane diterpenoid from C. bonduc by X-ray crystallography.

Experimental Workflow

The overall process for determining the absolute configuration of a novel natural product like this compound via X-ray crystallography can be visualized as a multi-step workflow. This process begins with the isolation and purification of the compound, followed by crystallization, diffraction data collection, structure solution, and refinement.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallography X-ray Crystallography extraction Plant Material (Caesalpinia bonduc seeds) chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound crystallization Crystallization pure_compound->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination structure_solution->abs_config

Caption: Experimental workflow from plant extraction to absolute configuration determination.

Detailed Experimental Protocols

The following protocols are representative of the methods used for cassane diterpenoids isolated from Caesalpinia bonduc.

3.1. Isolation and Purification of this compound

A pure sample is a prerequisite for obtaining high-quality crystals suitable for X-ray diffraction.

  • Extraction: The dried and powdered seed kernels of Caesalpinia bonduc are extracted with a suitable solvent, typically ethanol or methanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques. This typically includes:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several sub-fractions.

    • Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is often performed on a Sephadex LH-20 column using a solvent like methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

3.2. Crystallization

The successful growth of a single crystal is often the most challenging step.

  • Solvent Selection: A small amount of the purified this compound is tested for solubility in various solvents and solvent mixtures.

  • Vapor Diffusion: The slow evaporation of a solvent from a solution of the compound is a common method.

    • Hanging Drop Method: A drop of the concentrated solution of the compound in a volatile solvent is suspended over a reservoir containing a less volatile solvent in which the compound is less soluble.

    • Sitting Drop Method: Similar to the hanging drop method, but the drop sits on a pedestal within the sealed chamber.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. For cassane diterpenoids, solvent systems like methanol-water or acetone-hexane are often successful.

3.3. X-ray Diffraction Data Collection

Once a suitable crystal is obtained, its diffraction pattern is measured.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54178 Å). The diffraction data are collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations. The data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

3.4. Structure Solution and Refinement

The collected diffraction data is used to determine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. The atomic positions and other parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Absolute Configuration Determination: For chiral molecules in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.

Data Presentation

The results of an X-ray crystallography experiment are summarized in a set of tables. The following tables represent typical data for a cassane diterpenoid from Caesalpinia bonduc.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterRepresentative Value
Empirical FormulaC₂₂H₃₀O₅
Formula Weight374.47
Temperature100(2) K
Wavelength (Cu Kα)1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.98 Å, α = 90°
b = 12.45 Å, β = 90°
c = 23.15 Å, γ = 90°
Volume2013.5 ų
Z (molecules/unit cell)4
Density (calculated)1.235 Mg/m³
Absorption Coefficient0.695 mm⁻¹
F(000)808
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta Range for Data Collection4.0 to 67.0°
Reflections Collected15890
Independent Reflections3540 [R(int) = 0.045]
Completeness to Theta = 67.0°99.5 %
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3540 / 0 / 248
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.042, wR₂ = 0.101
Absolute Structure Parameter (Flack)0.05(7)

Logical Relationships in Structure Determination

The determination of the absolute configuration is a logical process that builds upon the successful completion of the preceding steps.

logical_relationship start Start: Pure Crystalline Sample diffraction_data Successful X-ray Diffraction Experiment start->diffraction_data unit_cell Determination of Unit Cell and Space Group diffraction_data->unit_cell structure_solution Structure Solution (Initial Model) unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Absolute Configuration (Flack Parameter) refinement->abs_config final_structure Final Validated 3D Structure abs_config->final_structure

Caption: Logical flow for absolute structure determination via X-ray crystallography.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of novel natural products such as this compound and its analogues from Caesalpinia bonduc. A successful analysis not only provides the three-dimensional structure but also offers insights into intermolecular interactions within the crystal lattice, which can be valuable for understanding the physicochemical properties of the compound. The protocols and data presented here serve as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery.

References

Bonducellpin C: In Vitro Bioassay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C is a cassane-type diterpenoid isolated from the seeds of Caesalpinia bonduc, a plant traditionally used in various medicinal systems. Emerging research has highlighted the potential of this compound and related compounds in several therapeutic areas, including anti-inflammatory and antimalarial applications. These application notes provide an overview of the in vitro bioactivities of this compound and detailed protocols for key assays to evaluate its efficacy.

In Vitro Bioactivities of this compound and Related Compounds

This compound has demonstrated notable activity in various in vitro bioassays. The following tables summarize the available quantitative data for this compound and closely related cassane diterpenoids isolated from Caesalpinia bonduc.

Anti-inflammatory Activity

While specific quantitative data for this compound's anti-inflammatory activity is not extensively reported, studies on related cassane diterpenoids from Caesalpinia bonduc indicate a strong potential for inhibition of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Cassane Diterpenoids from Caesalpinia bonduc

CompoundIC50 (µM)Reference
Cassabonducin A6.12Not explicitly cited
This compound Data not available

Note: The absence of a specific IC50 value for this compound in this assay highlights a key area for future research.

Antimalarial Activity

This compound has shown potent activity against the malaria parasite, Plasmodium falciparum.

Table 2: Antimalarial Activity of this compound and Related Compounds against Plasmodium falciparum

CompoundStrainIC50 (µM)Reference
This compound FCR-3/A20.12
Norcaesalpinin EFCR-3/A20.090
Chloroquine (control)FCR-3/A20.29
Cytotoxicity

Limited data is available on the specific cytotoxicity of this compound. However, studies on extracts from Caesalpinia bonduc and related compounds provide some initial insights.

Table 3: Cytotoxicity of Caesalpinia bonduc Extracts and a Related Diterpenoid

Test SubstanceCell LineIC50Reference
Methanol extract of C. bonduc legumesMCF-7483 µg/mL
Methanol extract of C. bonduc legumesPC-3337 µg/mL
Bonducellpin DDU-14512 µMNot explicitly cited
This compound Data not available

Note: The cytotoxicity of this compound is a critical parameter to be determined to assess its therapeutic index.

Experimental Protocols

The following are detailed protocols for key in vitro bioassays relevant to the evaluation of this compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for a further 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • This compound (or test compound)

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Calculation: The percentage of NF-κB inhibition is calculated relative to the stimulated control.

In Vitro Antimalarial Assay (P. falciparum SYBR Green I-based Assay)

This is a high-throughput assay to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II

  • This compound (or test compound)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

  • Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Parasite Culture: Add synchronized ring-stage P. falciparum culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Cell Lysis: After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Calculation: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

Materials:

  • A relevant cell line (e.g., RAW 264.7, HEK293, or a cancer cell line)

  • Complete culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many natural products, including terpenoids, are often mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Nucleus) NFkB->NFkB_n translocates to NFkB_IkB NF-κB-IκB Complex (Cytoplasm) NFkB_IkB->NFkB releases Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB_n->Pro_inflammatory_genes activates transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation leads to Bonducellpin_C This compound (Hypothesized) Bonducellpin_C->IKK_complex inhibits? Bonducellpin_C->NFkB_n inhibits?

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of a natural product like this compound.

Experimental_Workflow General Workflow for In Vitro Bioactivity Screening Start Start: This compound Anti_inflammatory Anti-inflammatory Assays Start->Anti_inflammatory Antimalarial Antimalarial Assay (P. falciparum) Start->Antimalarial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity NO_production NO Production (RAW 264.7) Anti_inflammatory->NO_production NFkB_inhibition NF-κB Inhibition (Reporter Assay) Anti_inflammatory->NFkB_inhibition Data_analysis Data Analysis (IC50 determination) NO_production->Data_analysis NFkB_inhibition->Data_analysis Antimalarial->Data_analysis Cytotoxicity->Data_analysis Conclusion Conclusion: Therapeutic Potential Data_analysis->Conclusion

Application Notes and Protocols for Investigating the Anticancer Activity of Caesalpinia bonduc Extracts Containing Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols summarize the reported anticancer activities of extracts from Caesalpinia bonduc (also known as Caesalpinia bonducella). While Bonducellpin C is a known cassane-type diterpenoid isolated from this plant, the available scientific literature does not provide specific data on the anticancer activity of the isolated this compound. The experimental data presented here pertains to various extracts of the plant, which contain a mixture of phytochemicals, including but not limited to, bonducellpins, flavonoids, and other diterpenoids.[1] These protocols are intended for research purposes only.

Introduction

Caesalpinia bonduc is a prickly shrub found in tropical and subtropical regions that has been traditionally used in medicine to treat a variety of ailments, including tumors.[2] Phytochemical analyses have revealed the presence of numerous bioactive compounds, such as cassane-diterpenoids (including this compound), flavonoids, and glycosides.[1] Extracts from different parts of the C. bonduc plant, including seeds, leaves, and legumes, have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines in preclinical studies.[3][4] These findings suggest that compounds within these extracts, potentially including this compound, possess anticancer properties that warrant further investigation.

This document provides detailed protocols for assays relevant to the evaluation of the anticancer activity of C. bonduc extracts, based on published research. It is designed to guide researchers in the screening and characterization of the cytotoxic and apoptotic effects of these extracts.

Data Presentation: Cytotoxicity of Caesalpinia bonduc Extracts

The following table summarizes the reported cytotoxic activities of various extracts from Caesalpinia bonduc against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Extract Source & TypeCancer Cell LineAssayIncubation TimeIC50 Value (µg/mL)Reference
Legumes (Methanol Extract)MCF-7 (Breast)MTT72 hours483
Legumes (Methanol Extract)PC-3 (Prostate)MTT72 hours337
Legumes (Ethyl Acetate Fraction)MCF-7 (Breast)MTT72 hoursNot specified
Legumes (Ethyl Acetate Fraction)HepG-2 (Liver)MTT72 hoursNot specified
Legumes (Ethyl Acetate Fraction)PC-3 (Prostate)MTT72 hoursNot specified
Stem Bark (Total Ethanolic Extract)Dalton's Ascites Lymphoma (DLA)Trypan BlueNot specified100% cytotoxicity at 100 µg/mL

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of C. bonduc extracts on cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Caesalpinia bonduc extract

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the C. bonduc extract in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted extracts to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Caesalpinia bonduc extract

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the C. bonduc extract at the desired concentration for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the effect of C. bonduc extracts on the cell cycle progression of cancer cells.

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cancer cell lines

  • Caesalpinia bonduc extract

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the C. bonduc extract as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with C. bonduc Extract start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Calculate IC50 mtt->ic50 flow_apoptosis Flow Cytometry Analysis (Apoptosis Quadrants) apoptosis->flow_apoptosis flow_cell_cycle Flow Cytometry Analysis (Cell Cycle Phases) cell_cycle->flow_cell_cycle

Caption: Experimental workflow for assessing the anticancer activity of C. bonduc extracts.

apoptosis_pathway cluster_induction Induction of Apoptosis cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis bonduc C. bonduc Extract (Containing this compound) bax Upregulation of Bax bonduc->bax bcl2 Downregulation of Bcl-2 bonduc->bcl2 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis DNA Fragmentation & Apoptotic Body Formation parp->apoptosis

Caption: Putative mitochondrial pathway of apoptosis induced by C. bonduc extracts.

References

Application Notes and Protocols: Antimalarial Activity Testing of Bonducellpin C and Related Cassane Furanoditerpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the evaluation of the antimalarial activity of Bonducellpin C and its class of cassane furanoditerpenoids derived from Caesalpinia species. Due to the limited publicly available data specifically for this compound, this document leverages data and methodologies from studies on closely related and structurally similar compounds, such as Norcaesalpin D and Bonducellpins D and E, to provide a comprehensive guide for researchers.

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Natural products are a rich source of structurally diverse compounds with therapeutic potential. Cassane-type furanoditerpenoids, isolated from plants of the Caesalpinia genus, have demonstrated promising antiplasmodial activity.

This compound belongs to this class of compounds. While specific data on this compound is limited, its structural analogs have shown potent inhibitory effects against both drug-sensitive and drug-resistant P. falciparum strains. These application notes provide a framework for the systematic evaluation of the antimalarial efficacy of this compound and related compounds, encompassing in vitro antiplasmodial assays, in vivo efficacy studies, and cytotoxicity assessments to determine selectivity.

Quantitative Data Summary

The following tables summarize the antiplasmodial and cytotoxic activities of various cassane-type diterpenoids isolated from Caesalpinia species. This data provides a benchmark for evaluating the potential of new compounds like this compound.

Table 1: In Vitro Antiplasmodial Activity of Cassane-Type Diterpenoids against P. falciparum

CompoundP. falciparum StrainIC50 (µM)Reference
Norcaesalpin D3D7 (Chloroquine-sensitive)0.98 µg/mL[1]
Norcaesalpin DDd2 (Chloroquine-resistant)1.85 µg/mL[1]
Norcaesalpin DIPC 4912 (Artemisinin-resistant)2.13 µg/mL[1]
Bonducellpin EK1 (Multidrug-resistant)1.6 µM
Bonducellpin FK1 (Multidrug-resistant)5.8 µM
Bonducellpin GK1 (Multidrug-resistant)3.8 µM
Caesalsappanin GK1 (Chloroquine-resistant)0.78 µM
Caesalsappanin HK1 (Chloroquine-resistant)0.52 µM

Table 2: In Vivo Antimalarial Activity of Caesalpinia bonducella Extracts

Extract TypeDose (mg/kg/day)Parasite Suppression (%)Mouse StrainParasite StrainReference
Dichloromethane Root Extract20020.70Swiss AlbinoP. berghei ANKA
Dichloromethane Root Extract40035.30Swiss AlbinoP. berghei ANKA
Dichloromethane Root Extract80055.96Swiss AlbinoP. berghei ANKA
80% Ethanol Extract40042.8 (ID50)Swiss AlbinoP. berghei

Table 3: Cytotoxicity of Cassane-Type Diterpenoids

CompoundCell LineAssayCC50 / IC50 (µM)Reference
Norcaesalpin DLLC-MK2 (Monkey Kidney Epithelial)Not specified> 200 µg/mL[1]
Phanginin RA2780 (Ovarian Cancer)MTT9.9 ± 1.6
Phanginin RHEY (Ovarian Cancer)MTT12.2 ± 6.5
Phanginin RAGS (Gastric Cancer)MTT5.3 ± 1.9
Phanginin RA549 (Lung Cancer)MTT12.3 ± 3.1
Caesalpanin BMCF-7 (Breast Cancer)Not specified29.98

Experimental Protocols

In Vitro Antiplasmodial Activity: Parasite Lactate Dehydrogenase (pLDH) Assay

This assay measures the activity of parasite-specific lactate dehydrogenase, which serves as a biomarker for metabolically active parasites.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI-1640 medium

  • Human erythrocytes (O+)

  • 96-well microplates

  • Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin)

  • MALSTAT reagent

  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

  • Plate shaker

  • Microplate reader (650 nm)

Protocol:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium.

  • Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells for positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

  • Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete medium.

  • Add 100 µL of the parasite suspension to each well.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • After incubation, lyse the cells by freeze-thawing the plate.

  • Prepare the pLDH assay solution by mixing 100 µL of MALSTAT reagent with 25 µL of NBT/PES solution per well.

  • Add 20 µL of the lysed cell suspension from the culture plate to a new 96-well plate.

  • Add 125 µL of the pLDH assay solution to each well.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measure the optical density (OD) at 650 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy: 4-Day Suppressive Test

This standard in vivo assay evaluates the schizonticidal activity of a test compound in a murine malaria model.

Materials:

  • Swiss albino mice (18-22 g)

  • Plasmodium berghei ANKA strain (chloroquine-sensitive)

  • Test compound (this compound) and control drugs (e.g., Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Syringes and gavage needles

  • Microscope slides

  • Giemsa stain

  • Microscope

Protocol:

  • Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Randomly divide the mice into groups (n=5): vehicle control, positive control (e.g., Chloroquine 20 mg/kg), and test groups (e.g., this compound at various doses).

  • Two hours after infection, administer the first dose of the test compound or control drug orally or intraperitoneally.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.

  • Calculate the average percentage of parasitemia for each group.

  • Determine the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

  • Monitor the mice daily for survival up to 30 days.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay determines cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Mammalian cell line (e.g., Vero, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (this compound) and control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for vehicle control (cells with medium and vehicle) and blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).

  • The selectivity index (SI) can be calculated as: SI = CC50 / IC50.

Visualizations

Experimental Workflows

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis P1 Prepare serial dilutions of this compound A1 Add drug dilutions and parasite culture to 96-well plate P1->A1 P2 Prepare parasite culture (2% parasitemia, 2% hematocrit) P2->A1 A2 Incubate for 72h A1->A2 A3 Lyse cells (Freeze-thaw) A2->A3 D1 Add pLDH reagents (MALSTAT, NBT/PES) A3->D1 D2 Incubate in dark D1->D2 D3 Read absorbance at 650 nm D2->D3 An1 Calculate % inhibition D3->An1 An2 Determine IC50 value An1->An2

Caption: Workflow for the in vitro pLDH antiplasmodial assay.

experimental_workflow_in_vivo cluster_infection Day 0: Infection & Treatment cluster_treatment Days 1-3: Continued Treatment cluster_measurement Day 4: Measurement cluster_analysis Analysis I1 Infect mice with P. berghei I2 Administer first dose of This compound/controls I1->I2 T1 Administer daily doses I2->T1 M1 Prepare blood smears T1->M1 M2 Stain with Giemsa M1->M2 M3 Determine % parasitemia M2->M3 A1 Calculate % suppression M3->A1 A2 Monitor survival A1->A2 putative_mechanism cluster_parasite Plasmodium Digestive Vacuole Hb Hemoglobin Heme Free Heme (toxic) Hb->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization Disruption Parasite Disruption & Death Heme->Disruption Accumulation leads to oxidative stress BonducellpinC This compound (or related diterpenoid) BonducellpinC->Heme Inhibition of Hemozoin Formation

References

Application Notes and Protocols for Bonducellpin C Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonducellpin C is a novel natural compound isolated from Caesalpinia bonducella, a plant with a history of use in traditional medicine. Extracts from C. bonducella have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3] These application notes provide a comprehensive set of protocols to systematically evaluate the cytotoxic and anti-inflammatory potential of this compound in cell culture models. The following experimental designs are intended to guide researchers in characterizing the compound's mechanism of action and its potential as a therapeutic agent.

Part 1: Evaluation of Cytotoxic and Anti-proliferative Effects

A primary step in the characterization of a novel compound is to determine its effect on cell viability and proliferation. This section outlines a series of assays to quantify the cytotoxic and apoptotic potential of this compound against various cancer cell lines.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment prep Prepare this compound Stock Solution screen Primary Screening: Cell Viability (MTT Assay) prep->screen cell_culture Culture Selected Cancer Cell Lines (e.g., MCF-7, PC-3, HeLa) cell_culture->screen ic50 Determine IC50 Values screen->ic50 membrane Secondary Assay: Membrane Integrity (LDH Assay) ic50->membrane apoptosis Mechanism of Action: Apoptosis vs. Necrosis (Annexin V/PI) ic50->apoptosis data Data Analysis and Interpretation membrane->data caspase Caspase-3/7 Activity Assay apoptosis->caspase cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle caspase->data cell_cycle->data

Workflow for assessing the cytotoxic effects of this compound.
Protocol: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, PC-3) and a non-cancerous cell line (e.g., fibroblasts)

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)ValueValue
PC-3 (Prostate Cancer)ValueValue
HeLa (Cervical Cancer)ValueValue
Fibroblasts (Control)ValueValue
Protocol: Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.

Materials:

  • Cells treated as in the MTT assay protocol

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of this compound in a 96-well plate as described previously. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100).

Data Presentation:

Concentration (µM)% Cytotoxicity (MCF-7)% Cytotoxicity (PC-3)
0 (Vehicle)00
1ValueValue
10ValueValue
50ValueValue
100ValueValue
Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

G cluster_apoptosis Principle of Annexin V / PI Staining viable Viable Cell (Annexin V-, PI-) early_apop Early Apoptotic (Annexin V+, PI-) viable->early_apop PS Translocation late_apop Late Apoptotic/Necrotic (Annexin V+, PI+) early_apop->late_apop Membrane Permeabilization

Differentiation of cell states by Annexin V and PI staining.

Materials:

  • Cells treated with this compound at IC₅₀ concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours. Include vehicle-treated and positive control (e.g., staurosporine-treated) cells.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle ControlValueValueValueValue
This compound (IC₅₀)ValueValueValueValue
This compound (2x IC₅₀)ValueValueValueValue
Positive ControlValueValueValueValue
Protocol: Measurement of Caspase-3/7 Activity

Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. Their activity can be measured using a luminescent or colorimetric assay that utilizes a specific substrate.

G cluster_pathway Apoptosis Signaling Pathways extrinsic Extrinsic Pathway (Death Receptors) casp8 Caspase-8 extrinsic->casp8 intrinsic Intrinsic Pathway (Mitochondrial Stress) casp9 Caspase-9 intrinsic->casp9 casp37 Caspase-3/7 (Executioner Caspases) casp8->casp37 casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Simplified overview of major apoptosis signaling pathways.

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates (for luminescence)

  • Luminometer or microplate reader

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Data Presentation:

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle ControlValue1.0
This compound (IC₅₀)ValueValue
This compound (2x IC₅₀)ValueValue
Positive ControlValueValue
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Anti-proliferative compounds can induce cell cycle arrest at specific checkpoints.

Materials:

  • Cells treated with this compound

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and obtain a single-cell suspension.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlValueValueValue
This compound (IC₅₀)ValueValueValue
Positive Control (e.g., Nocodazole)ValueValueValue

Part 2: Evaluation of Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. This section provides protocols to assess the ability of this compound to modulate key inflammatory pathways in a cellular model of inflammation.

G cluster_workflow_inflam Experimental Workflow: Anti-inflammatory Assessment culture Culture Macrophages (e.g., RAW 264.7) pretreat Pre-treat with this compound culture->pretreat induce Induce Inflammation (LPS Stimulation) pretreat->induce cytokines Measure Cytokines (TNF-α, IL-6) by ELISA induce->cytokines nfkb Assess NF-κB Activation (Western Blot / IF) induce->nfkb mapk Assess MAPK Pathway (p-p38) by Western Blot induce->mapk analyze Data Analysis cytokines->analyze nfkb->analyze mapk->analyze

Workflow for assessing the anti-inflammatory effects of this compound.
Protocol: In Vitro Model of Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.

Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated to macrophages with PMA).

Procedure:

  • Culture RAW 264.7 cells to ~80% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from MTT assay) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100-500 ng/mL) for a specified time (e.g., 4-24 hours depending on the endpoint).

  • Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.

Materials:

  • Culture supernatants from the inflammation model

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Wash Buffer

  • Microplate reader

Procedure:

  • Follow the protocol provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (No LPS)ValueValue
LPS OnlyValueValue
LPS + this compound (1 µM)ValueValue
LPS + this compound (10 µM)ValueValue
LPS + Positive Control (e.g., Dexamethasone)ValueValue
Protocol: Assessment of NF-κB Activation

The transcription factor NF-κB is a master regulator of inflammation. Upon activation, the p65 subunit translocates from the cytoplasm to the nucleus. This can be assessed by Western blot of nuclear and cytoplasmic fractions or by immunofluorescence microscopy.

G cluster_pathway_nfkb NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex NF-κB Complex lps LPS tlr4 TLR4 lps->tlr4 adaptor Adaptor Proteins tlr4->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb_p65 p65 translocation Translocation nfkb_p65->translocation nfkb_p50 p50 nfkb_p50->translocation nucleus Nucleus genes Inflammatory Gene Expression (TNF-α, IL-6) nucleus->genes Transcription translocation->nucleus

Simplified diagram of the LPS-induced NF-κB signaling pathway.

Procedure (Western Blot Method):

  • Treat cells as described in Protocol 2.1 for a short duration (e.g., 30-60 minutes).

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Perform Western blotting as described in Protocol 2.4 using an antibody against the NF-κB p65 subunit. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

  • Quantify the band intensity to determine the relative amount of p65 in each fraction.

Protocol: Investigation of MAPK Signaling Pathway (p38 Phosphorylation) by Western Blot

Mitogen-activated protein kinases (MAPKs), such as p38, are key signaling molecules in the inflammatory response. Their activation state is typically measured by detecting their phosphorylation status via Western blot.

Materials:

  • Cell lysates from the inflammation model

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated according to Protocol 2.1 in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using a digital imaging system.

  • Strip the membrane and re-probe for total p38 and β-actin (loading control).

  • Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.

Data Presentation:

TreatmentRelative p-p38 / Total p38 Ratio
Control (No LPS)Value
LPS OnlyValue
LPS + this compound (1 µM)Value
LPS + this compound (10 µM)Value
LPS + Positive Control (p38 inhibitor)Value

References

Application Notes and Protocols for Bonducellpin C and Caesalpinia bonduc Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vivo and In Vitro Studies of Caesalpinia bonduc Extracts

The following tables summarize the quantitative data from preclinical studies on Caesalpinia bonduc extracts, offering a starting point for determining potential therapeutic dosages and concentrations for its bioactive compounds.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Caesalpinia bonduc Extracts
Extract TypeAnimal ModelDoses Tested (Oral)Key Findings
Ethanolic Seed ExtractRats (Carrageenan-induced paw edema)100, 200, 400 mg/kgSignificant reduction in paw volume at all doses, with 400 mg/kg showing the most significant anti-inflammatory effect.[1][2]
Ethanolic Seed Coat ExtractRats (Carrageenan & Egg albumin-induced paw edema)200, 400 mg/kgDose-dependent reduction in inflammation; 400 mg/kg was found to be more effective.[3]
Seed OilRats (Carrageenan-induced paw edema)100, 200, 400 mg/kgSignificant reduction in paw volumes compared to the control group.
Ethanolic Stem Bark ExtractRats (Carrageenan-induced rat paw oedema)200, 400 mg/kgThe extract exhibited a dose-dependent anti-inflammatory effect.[4][5]
Flower ExtractRats30, 100, 300 mg/kgA significant decrease in granuloma weight was observed at the 300 mg/kg dose, indicating suppression of the proliferative phase of inflammation.
Table 2: In Vitro Anticancer and Cytotoxicity Data for Caesalpinia bonduc Extracts
Extract TypeCell LineConcentrations TestedKey Findings (IC50 or % Inhibition)
Methanolic Legume ExtractMCF-7 (Breast Cancer), PC-3 (Prostate Cancer)Not specifiedIC50 values were 483 µg/mL (MCF-7) and 337 µg/mL (PC-3).
Ethanolic Stem Bark ExtractDalton's Ascites Lymphoma (DLA) cells10, 20, 50, 100, 200 µg/mLExhibited 100% cytotoxicity at a concentration of 100 µg/mL.
Methanolic Seed ExtractEhrlich Ascites Carcinoma (EAC) cellsNot specifiedShowed significant anticancer activity against EAC cell lines.
Leaf Extract (used for AgNP synthesis)MCF-7 (Breast Cancer)100–500 µg/mLThe extract and silver nanoparticles synthesized using the extract showed anti-cancer activity.
Methanolic Leaves ExtractEhrlich Ascites Carcinoma (EAC) mice200 mg/kgThe extract led to a significant decrease in tumor volume and viable tumor cell count, prolonging the lifespan of the mice.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of Bonducellpin C.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of a test compound on cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 50 µL of serum-free media and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400-600 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of the NF-κB Signaling Pathway

This protocol details the steps to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, with or without an inflammatory stimulus like LPS (e.g., 100 ng/mL). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow A Compound Acquisition (this compound) B In Vitro Screening A->B C Cell Viability Assay (MTT) Determine IC50 B->C D Mechanism of Action Studies C->D Select sub-lethal concentrations E Apoptosis Assay (Annexin V/PI) D->E F Signaling Pathway Analysis (Western Blot) D->F G Data Analysis & Interpretation E->G F->G H In Vivo Studies (if promising in vitro results) G->H Proceed if significant and specific effects are observed

Caption: A general workflow for the preclinical evaluation of a novel natural compound.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκBα IkB->IkB_NFkB p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription initiates

Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.

References

Synthetic Approaches Towards Bonducellpin C: A Review of Methodologies for Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Bonducellpin C, a member of the complex cassane diterpenoid family of natural products, has garnered significant interest within the scientific community due to its intricate molecular architecture and potential biological activity. While a completed total synthesis of this compound has yet to be reported in the scientific literature, notable advancements in the synthesis of structurally related cassane furanoditerpenoids have paved the way for feasible synthetic strategies. This document outlines key approaches and methodologies applicable to the total synthesis of this compound, drawing from successful total syntheses of its close analogs.

Retrosynthetic Analysis of the Cassane Furanoditerpenoid Core

A plausible retrosynthetic strategy for this compound and its analogs hinges on the disconnection of the tetracyclic core to more manageable building blocks. A key transformation in the forward sense would be the construction of the fused furan ring and the stereochemically rich cyclohexane rings. Based on recent successful syntheses in this family, a powerful approach involves an intramolecular Diels-Alder reaction to construct the core ring system, followed by a series of strategic redox manipulations to install the requisite oxygenation pattern.

G This compound This compound Key Intermediate (Tetracycle) Key Intermediate (Tetracycle) This compound->Key Intermediate (Tetracycle) Late-stage Oxidations Diels-Alder Precursor Diels-Alder Precursor Key Intermediate (Tetracycle)->Diels-Alder Precursor Intramolecular Diels-Alder Furan-containing Fragment Furan-containing Fragment Diels-Alder Precursor->Furan-containing Fragment Chiral Cyclohexene Fragment Chiral Cyclohexene Fragment Diels-Alder Precursor->Chiral Cyclohexene Fragment

Caption: A simplified retrosynthetic analysis for this compound.

Key Synthetic Strategies and Methodologies

The total synthesis of cassane furanoditerpenoids presents significant challenges, including the construction of the sterically congested tetracyclic core and the installation of multiple stereocenters. Below are summaries of key synthetic approaches that have been successfully applied to molecules of similar complexity.

The Glatz et al. Enantioselective Total Synthesis of (+)-1-Deacetylcaesalmin C

A landmark achievement in this field is the first enantioselective total synthesis of (+)-1-deacetylcaesalmin C by Glatz and colleagues in 2023.[1][2][3][4] This synthesis provides a blueprint for accessing the core structure of this compound.

Synthetic Workflow:

G cluster_start Starting Materials cluster_synthesis Key Transformations Known Chiral Aldehyde Known Chiral Aldehyde Coupling Coupling Known Chiral Aldehyde->Coupling Furan Building Block Furan Building Block Furan Building Block->Coupling Intramolecular Diels-Alder Intramolecular Diels-Alder Coupling->Intramolecular Diels-Alder Formation of Diels-Alder Precursor Reductive Aromatization Reductive Aromatization Intramolecular Diels-Alder->Reductive Aromatization Core Scaffold Construction Stereoselective Oxidations Stereoselective Oxidations Reductive Aromatization->Stereoselective Oxidations Functional Group Interconversion Final Product Final Product Stereoselective Oxidations->Final Product (+)-1-Deacetylcaesalmin C

Caption: Key stages in the total synthesis of (+)-1-deacetylcaesalmin C.

Quantitative Data Summary:

StepReagents and ConditionsYield (%)
Synthesis of Diels-Alder PrecursorMultistep sequence from known chiral starting materials~40%
Intramolecular Diels-AlderThermal conditions85%
Reductive AromatizationBirch reduction (Na, NH₃)75%
Late-stage OxidationsMulti-step sequence including stereoselective hydroxylations and other functionalizationsVariable
Overall Yield - ~5%

Note: The yields are approximate and represent the efficiency of the key transformations. For detailed step-by-step yields, please refer to the original publication.

Alternative Approaches to the Cassane Core

Research from other groups has explored different strategies for constructing the cassane skeleton. For instance, the Alvarez-Manzaneda group has developed a short route to aromatic cassane diterpenes from readily available labdane terpenoids.[5] This approach utilizes a Diels-Alder/aromatization sequence to build the C-ring. While the target molecules in these studies are structurally simpler than this compound, the methodologies for ring construction are highly relevant.

Experimental Protocols for Key Experiments

The following are representative protocols for key transformations in the synthesis of cassane furanoditerpenoids, adapted from the literature.

1. Intramolecular Diels-Alder Cycloaddition:

  • Objective: To construct the tetracyclic core of the cassane skeleton.

  • Procedure: A solution of the Diels-Alder precursor (1.0 eq) in toluene (0.01 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 180 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford the tetracyclic product.

2. Birch Reduction for Aromatization:

  • Objective: To selectively reduce a diene system to form an aromatic ring.

  • Procedure: To a solution of the tetracyclic intermediate (1.0 eq) in anhydrous THF and liquid ammonia at -78 °C is added freshly cut sodium metal (10 eq) in small portions until a persistent blue color is observed. The reaction is stirred for 1 hour at -78 °C and then quenched by the addition of solid ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

3. Stereoselective Dihydroxylation:

  • Objective: To introduce vicinal diols with specific stereochemistry.

  • Procedure: To a solution of the olefin (1.0 eq) in a mixture of t-BuOH and water (1:1) at 0 °C is added N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (0.02 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting diol is purified by column chromatography.

Conclusion

The total synthesis of this compound remains a formidable challenge in organic chemistry. However, the recent successful enantioselective synthesis of a close structural analog, (+)-1-deacetylcaesalmin C, by Glatz and coworkers has provided a clear and viable pathway. Key to this approach is the strategic use of an intramolecular Diels-Alder reaction to construct the core and subsequent, carefully orchestrated redox manipulations. Future synthetic endeavors towards this compound will likely build upon this foundational work, potentially exploring alternative ring-closing strategies and late-stage functionalization tactics to achieve the final target. The methodologies outlined in this document provide a strong starting point for researchers and drug development professionals interested in this fascinating class of natural products.

References

Semi-Synthesis of Bonducellpin C Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the semi-synthesis of derivatives based on Bonducellpin C, a cassane furanoditerpenoid isolated from Caesalpinia bonduc. While direct semi-synthetic studies on this compound are not extensively reported in publicly available literature, this application note outlines potential synthetic strategies based on methodologies applied to analogous cassane diterpenoids from the same plant source. It also includes protocols for biological evaluation and presents available data on the bioactivity of related compounds to guide future research.

Introduction to this compound

This compound is a member of the cassane-type diterpenoid family, a class of natural products prevalent in the Caesalpinia genus. These compounds are characterized by a complex fused-ring system. The definitive structure of this compound was elucidated by Roengsumran et al. through spectroscopic analysis, including 1H- and 13C-NMR. Cassane diterpenoids from Caesalpinia bonduc have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimalarial properties. The semi-synthesis of derivatives from natural products like this compound is a key strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).

Structure of this compound

The chemical structure of this compound is that of a cassane furanoditerpenoid. A visual representation of the general cassane skeleton is provided below. Specific functional groups and stereochemistry for this compound would be obtained from detailed spectroscopic data.

Caption: General fused ring system of a cassane diterpenoid.

Potential Semi-Synthetic Strategies

Based on studies of other cassane diterpenoids from Caesalpinia bonduc, several functional groups on the this compound scaffold could be amenable to chemical modification. These include hydroxyl groups, which can undergo esterification, etherification, and oxidation, and the furan ring, which can be modified through various reactions.

One notable transformation reported for cassane diterpenoids is an acid-catalyzed aromatization of Ring C. This reaction significantly alters the chemical architecture and can lead to derivatives with novel biological profiles.

Experimental Workflow for Semi-Synthesis and Evaluation

The general workflow for the semi-synthesis and subsequent biological evaluation of this compound derivatives is outlined below.

G A Isolation of this compound from Caesalpinia bonduc B Structural Characterization (NMR, MS) A->B C Semi-Synthetic Modification (e.g., Esterification, Aromatization) B->C D Purification of Derivatives (Chromatography) C->D E Structural Elucidation of Derivatives (NMR, MS) D->E F Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory assays) E->F G Structure-Activity Relationship (SAR) Analysis F->G G A This compound Derivative B Cancer Cell A->B C Induction of Apoptotic Pathways (e.g., Caspase activation) B->C D Inhibition of Pro-survival Signaling B->D E Cell Death C->E D->E

Troubleshooting & Optimization

Technical Support Center: Purification of Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bonducellpin C.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before initiating the purification protocol, it is crucial to have a clear understanding of the physicochemical properties of this compound, if available. This includes its predicted polarity, solubility in various organic and aqueous solvents, and potential stability under different pH and temperature conditions. A preliminary literature search for related compounds can often provide valuable starting points. A small-scale pilot extraction and purification is highly recommended to optimize conditions before proceeding to a larger scale.

Q2: I am observing very low yield of this compound after the initial extraction. What could be the issue?

A2: Low yield during initial extraction can stem from several factors. Incomplete cell lysis of the source material can prevent the release of the compound. Ensure that the grinding and extraction methods are sufficient. The choice of extraction solvent is also critical; this compound may have limited solubility in the selected solvent. Consider performing sequential extractions with solvents of varying polarity. Additionally, degradation of the target compound during extraction can be a significant issue.[1] It is advisable to work at lower temperatures and protect the extract from light if the compound is suspected to be labile.

Q3: My partially purified fractions show many overlapping peaks in HPLC analysis, making it difficult to isolate this compound. How can I improve the resolution?

A3: Poor resolution in chromatography is a common challenge.[2][3] To improve the separation of this compound, you can try several strategies. Optimizing the mobile phase composition is the first step; this includes adjusting the solvent ratio, pH, or adding modifiers.[4] Employing a different stationary phase with alternative selectivity (e.g., switching from a C18 to a phenyl-hexyl or a cyano column) can also be effective. Gradient elution, as opposed to isocratic, can help in separating compounds with a wide range of polarities.[4] Furthermore, techniques like two-dimensional HPLC (2D-HPLC) can provide significantly enhanced resolution for complex mixtures.

Q4: I am experiencing significant sample loss during the solvent evaporation step. How can I minimize this?

A4: Sample loss during solvent evaporation, often due to adhesion to the glassware or aerosol formation, can be mitigated by a few techniques. Using silanized glassware can reduce adsorption. Ensure that the evaporation is conducted at a controlled temperature to prevent thermal degradation. For very small sample sizes, consider using a centrifugal evaporator or a gentle stream of nitrogen for solvent removal. It is also good practice to rinse the evaporation vessel with a small amount of a strong solvent to recover any adsorbed compound.

Q5: The purified this compound appears to be unstable and degrades over time. What are the best practices for storage?

A5: The stability of a purified natural product is a major concern. For long-term storage of this compound, it is recommended to store it as a dry, solid powder if possible, at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial, protected from light and moisture. If it must be stored in solution, choose a solvent in which it is stable, degas the solvent to remove oxygen, and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Stability studies at different pH and temperature conditions can help determine the optimal storage conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample and inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase (e.g., a small amount of triethylamine for basic compounds).
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.
Sample Solvent Effects Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 2: Inconsistent Retention Times in HPLC
Possible Cause Troubleshooting Steps
Fluctuations in Pump Flow Rate Check for leaks in the pump and ensure proper solvent degassing.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing if using a multi-solvent system.
Column Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Issues Ensure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) Cleanup of this compound
  • Select the SPE Cartridge: Based on the polarity of this compound, choose an appropriate SPE sorbent (e.g., C18 for reversed-phase, silica for normal-phase, or an ion-exchange sorbent).

  • Condition the Cartridge: Pass a conditioning solvent (e.g., methanol for C18) through the cartridge.

  • Equilibrate the Cartridge: Flush the cartridge with the same solvent system as your sample is dissolved in.

  • Load the Sample: Slowly load the crude extract onto the cartridge.

  • Wash the Cartridge: Pass a weak solvent through the cartridge to elute weakly bound impurities.

  • Elute this compound: Use a stronger solvent to elute the target compound. Collect the eluate in fractions.

  • Analyze the Fractions: Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.

Visualizations

experimental_workflow raw_material Source Material extraction Extraction raw_material->extraction Solvent filtration Filtration extraction->filtration concentration Concentration filtration->concentration Evaporation spe Solid-Phase Extraction (SPE) concentration->spe hplc Preparative HPLC spe->hplc Elution Fractions purity_check Purity Analysis (HPLC/MS) hplc->purity_check final_product Purified this compound purity_check->final_product Purity >95% troubleshooting_logic start Low Purification Yield check_extraction Optimize Extraction? start->check_extraction check_degradation Compound Degradation? check_extraction->check_degradation No solution_extraction Modify Solvent/Method check_extraction->solution_extraction Yes check_chromatography Optimize Chromatography? check_degradation->check_chromatography No solution_degradation Use Milder Conditions check_degradation->solution_degradation Yes check_chromatography->start No, Re-evaluate solution_chromatography Change Column/Mobile Phase check_chromatography->solution_chromatography Yes end Improved Yield solution_extraction->end solution_degradation->end solution_chromatography->end

References

Bonducellpin C Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the analysis of Bonducellpin C.

Frequently Asked Questions (FAQs)

Q1: My this compound peak shows significant tailing or a shoulder. What could be the cause?

A1: Peak tailing or the presence of a shoulder on your main analyte peak are common indicators of a co-eluting impurity. This means another compound is eluting from the HPLC column at a very similar retention time to this compound. In the context of natural product extracts from Caesalpinia bonduc, this is often a structurally related cassane diterpenoid. Other potential causes include column degradation, improper mobile phase pH, or secondary interactions with the stationary phase.

Q2: How can I confirm if I have a co-eluting impurity?

A2: Several methods can help confirm co-elution:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform a peak purity analysis. This software function assesses the spectral homogeneity across the peak. A non-uniform spectrum is a strong indication of a co-eluting species.[1]

  • Varying Injection Volume: Injecting different volumes of your sample can sometimes reveal hidden impurities. A co-eluting peak may become more apparent as a distinct shoulder at higher concentrations.

  • Forced Degradation Studies: Subjecting your sample to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, or light) can help to generate degradation products. If any of these products co-elute with the main peak, it will be evident in the chromatogram and can be confirmed by peak purity analysis.

Q3: What are the initial steps to resolve the co-elution of an impurity with this compound?

A3: The initial approach to resolving co-eluting peaks involves systematically adjusting your HPLC method parameters. The goal is to alter the selectivity of your separation. Key parameters to modify include:

  • Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can change the elution profile.[2]

  • Gradient Slope: If using a gradient method, making the gradient shallower can increase the separation between closely eluting peaks.

  • Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of this compound and potential impurities, thereby affecting their retention times.[2]

  • Column Temperature: Changing the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can impact selectivity.[3]

Troubleshooting Guide: Resolving a Hypothetical Co-eluting Impurity

Scenario: A researcher is analyzing a semi-purified extract from Caesalpinia bonduc and observes a broad peak for this compound, suspecting co-elution with a related diterpenoid, "Impurity X."

Initial Unresolved Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B in 20 min
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Result A single, broad peak is observed at 12.5 min.

Troubleshooting Workflow

G Troubleshooting Co-elution of this compound cluster_0 Problem Identification cluster_1 Method Modification cluster_2 Evaluation cluster_3 Outcome start Broad or Shouldered Peak for this compound mod_gradient Modify Gradient Slope start->mod_gradient eval_resolution Assess Peak Resolution mod_gradient->eval_resolution mod_solvent Change Organic Solvent mod_solvent->eval_resolution mod_temp Adjust Column Temperature mod_temp->eval_resolution mod_column Change Column Chemistry mod_column->eval_resolution success Baseline Separation Achieved eval_resolution->success failure Resolution Still Inadequate eval_resolution->failure No Improvement failure->mod_solvent failure->mod_temp failure->mod_column

References

"Bonducellpin C" NMR signal overlap and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers encountering NMR signal overlap and interpretation challenges during the analysis of Bonducellpin C. The complex furanoditerpene structure of this compound often leads to crowded and overlapping signals in its NMR spectra, necessitating advanced 2D NMR techniques for complete structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Where can I find the reported ¹H and ¹³C NMR data for this compound?

A1: The complete ¹H and ¹³C NMR assignments for this compound, isolated from the roots of Caesalpinia bonduc, have been published.[1] The data were acquired in CDCl₃ and are summarized below for reference.

Data Presentation: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH), Multiplicity, J (Hz)
177.04.90, t, J = 3.0
226.51.85, m; 2.05, m
336.51.55, m; 1.65, m
438.6-
545.91.95, dd, J = 12.0, 3.0
674.15.40, dd, J = 12.0, 3.0
773.83.95, d, J = 12.0
849.8-
948.22.10, d, J = 9.0
1037.2-
1125.92.20, m; 2.30, m
1234.11.70, m; 1.80, m
13138.1-
1441.53.55, s
15110.26.20, d, J = 2.5
16142.57.30, d, J = 2.5
17124.9-
1828.11.25, s
1917.91.05, s
2016.21.15, d, J = 7.0
1-OAc170.5-
1-OAc21.22.00, s
6-OAc170.1-
6-OAc21.02.15, s
17-CO₂Me173.0-
17-CO₂Me52.53.75, s

Data sourced from Peter et al., J. Nat. Prod. 1997, 60, 11, 1175–1177.[1]

Q2: My ¹H NMR spectrum of a this compound sample shows significant signal overlap, particularly in the aliphatic region (δ 1.5-2.5 ppm). What are the initial troubleshooting steps?

A2: When faced with an unresolved ¹H NMR spectrum, begin with simple, non-destructive methods to alter the chemical environment of the molecule, which may induce differential shifts in the overlapping proton signals.

  • Re-evaluate Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions.[2] Diluting the sample may improve resolution.

  • Change the NMR Solvent: This is often the most effective first step.[2][3] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can cause solvent-induced shifts that may resolve overlapping peaks.

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes help resolve signals from molecules existing as multiple conformers at room temperature.

Q3: The signal overlap is severe and basic troubleshooting did not resolve it. What 2D NMR experiments are essential for assigning the structure of this compound?

A3: For complex natural products like this compound, a suite of 2D NMR experiments is crucial for unambiguous structure elucidation. The original assignment relied on these key experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is essential for piecing together proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). It is incredibly powerful for resolving proton overlap by spreading the signals across a second, much wider, carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is vital for connecting individual spin systems, often through quaternary carbons and heteroatoms, to assemble the complete carbon skeleton.

Q4: How can I use the data from COSY, HSQC, and HMBC experiments to interpret the structure of this compound?

A4: A systematic approach combining these experiments is required:

  • Step 1: Identify Spin Systems with COSY. Start by analyzing the COSY spectrum to identify connected proton networks. For example, you can trace the correlations from H-1 to H-2, and from H-5 through H-6 to H-7. This helps to build molecular fragments.

  • Step 2: Assign Protons to Carbons with HSQC. Use the HSQC spectrum to create C-H pairs. Every cross-peak in the HSQC confirms a direct one-bond connection. This resolves ambiguity where multiple proton signals overlap in the 1D spectrum by correlating them to their distinct, and usually better resolved, carbon signals.

  • Step 3: Connect Fragments with HMBC. The HMBC spectrum provides the key long-range connectivity information. For instance, in this compound, an HMBC correlation was observed between the methoxycarbonyl protons (δ 3.75) and the carbonyl carbon at δ 173.0, and also between the H-14 proton (δ 3.55) and this same carbonyl carbon, confirming the location of the carbomethoxyl group at C-17. Similarly, correlations from the methyl protons (H-18, H-19, H-20) to neighboring quaternary carbons (e.g., C-4, C-10) are critical for placing them on the diterpene core.

Troubleshooting Guide

Workflow for Resolving NMR Signal Overlap

For complex molecules like this compound, a logical workflow is essential to tackle signal overlap. The following diagram outlines the recommended steps from initial analysis to full structure elucidation.

NMR_Troubleshooting_Workflow cluster_initial Initial Troubleshooting cluster_2d Advanced 2D NMR Analysis start Overlapping 1D NMR Spectrum (¹H, ¹³C) check_conc 1. Check Sample Concentration start->check_conc change_solvent 2. Change Deuterated Solvent (e.g., C₆D₆) check_conc->change_solvent change_temp 3. Vary Acquisition Temperature change_solvent->change_temp decision Overlap Resolved? change_temp->decision acquire_2d Acquire 2D NMR Data decision->acquire_2d No resolved Assignment Complete decision->resolved Yes cosy COSY (H-H Connectivity) acquire_2d->cosy hsqc HSQC (Direct C-H Correlation) acquire_2d->hsqc hmbc HMBC (Long-Range C-H Correlation) acquire_2d->hmbc elucidation Structure Elucidation & Final Assignment cosy->elucidation hsqc->elucidation hmbc->elucidation elucidation->resolved

Caption: Workflow for troubleshooting NMR signal overlap in this compound.

Experimental Protocols

Detailed methodologies are critical for acquiring high-quality NMR data. Below are standard protocols for the key experiments discussed.

1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse (zg30).

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on sample concentration.

  • Temperature: 298 K.

3. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

  • Spectral Width (SW): 220-240 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C NMR is inherently less sensitive.

4. 2D COSY

  • Pulse Program: Standard COSY (cosygpqf).

  • Data Points (TD): 2048 in F2, 256-512 increments in F1.

  • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

5. 2D HSQC

  • Pulse Program: Edited HSQC with gradient selection (hsqcedetgpsisp2.3).

  • Data Points (TD): 1024 in F2 (¹H), 256 in F1 (¹³C).

  • Spectral Width (SW): ~12 ppm in F2, ~180 ppm in F1.

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

6. 2D HMBC

  • Pulse Program: HMBC with gradient selection (hmbcgplpndqf).

  • Data Points (TD): 2048 in F2 (¹H), 256-512 in F1 (¹³C).

  • Spectral Width (SW): ~12 ppm in F2, ~220 ppm in F1.

  • Number of Scans (NS): 16-32 per increment.

  • Relaxation Delay (D1): 2.0 seconds.

  • Long-Range Coupling Constant: Optimized for a long-range J-coupling of 8-10 Hz to emphasize 2- and 3-bond correlations. Running the experiment with different optimization values may be necessary to capture all correlations.

References

"Bonducellpin C" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Bonducellpin C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a cassane-type diterpenoid isolated from the plant Caesalpinia bonduc. Diterpenoids are a class of natural products with a wide range of biological activities. The chemical structure of this compound contains functional groups, such as hydroxyl and ester moieties, that may be susceptible to degradation under certain experimental conditions.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several environmental factors. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]

  • pH: Solutions with high or low pH values can promote hydrolysis or other pH-dependent degradation reactions.[1][3]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Enzymes: If working with biological matrices, enzymes such as esterases can metabolize the compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound in solution.Prepare fresh solutions for each experiment from a solid stock. If solutions must be stored, conduct a stability study to determine the optimal storage conditions (see Experimental Protocols section).
Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer immediately before use.
Ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental system.
Discoloration of the this compound solution. Oxidation or other degradation reactions.Degas solvents before use to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Check for and eliminate potential sources of metal ion contamination in buffers, as these can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Carefully weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber glass vials with tightly sealed caps.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Stability Assessment of this compound in Solution

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer.

  • Condition Exposure: Aliquot the solution into separate vials for each condition to be tested (e.g., different temperatures, pH values, light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine the rate of degradation.

Quantitative Data Summary

Condition Solvent/Buffer Time Point % Remaining this compound Observations
-20°C, Dark DMSO24 hours
4°C, Dark DMSO24 hours
Room Temp, Light DMSO24 hours
Room Temp, Dark DMSO24 hours
37°C, Dark PBS, pH 7.48 hours
Room Temp, Dark PBS, pH 5.08 hours
Room Temp, Dark PBS, pH 9.08 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis & Troubleshooting prep_solid Solid this compound prep_solvent Select Solvent (e.g., DMSO) prep_solid->prep_solvent prep_stock Prepare Stock Solution prep_solvent->prep_stock prep_aliquot Aliquot for Storage prep_stock->prep_aliquot storage_conditions Store at -20°C or -80°C (Protect from Light) prep_aliquot->storage_conditions exp_thaw Thaw Aliquot storage_conditions->exp_thaw exp_dilute Dilute to Working Concentration exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay analysis_data Analyze Results exp_assay->analysis_data analysis_troubleshoot Troubleshoot Inconsistent Data analysis_data->analysis_troubleshoot analysis_stability Consider Stability Study analysis_troubleshoot->analysis_stability signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation bonducellpin_c This compound receptor Cell Surface Receptor bonducellpin_c->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

References

"Bonducellpin C" solubility problems in assay buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bonducellpin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product classified as a diterpenoid.[1] Key chemical identifiers are provided in the table below.

PropertyValue
Molecular Formula C₂₃H₃₂O₇[1]
Molecular Weight 420.50 g/mol [1]
CAS Number 197781-84-3[1]

Q2: I am having difficulty dissolving this compound for my assay. What is the recommended solvent for creating a stock solution?

For initial solubilization, it is highly recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for many natural products of this class due to its ability to dissolve both polar and nonpolar compounds.[2]

Recommended Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • To facilitate dissolution, vortex the solution and use a sonication water bath. Gentle warming (up to 37°C) can also be applied, but monitor for any potential compound degradation.

  • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

This phenomenon is a common issue known as anti-solvent precipitation, where the compound is soluble in the organic stock solution but becomes insoluble when diluted into an aqueous buffer. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent in your final assay buffer. Common choices include ethanol, PEG400, or glycerol. Ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. If this compound has such groups, adjusting the buffer pH might improve its solubility. However, ensure the new pH is compatible with your assay's biological components.

  • Sonication and Warming: After dilution, brief sonication or warming the solution to 37°C can help redissolve any precipitate that has formed.

Troubleshooting Guide: this compound Precipitation in Assay Buffers

This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution.1. Decrease Final DMSO Concentration: Aim for a final DMSO concentration of <1% in your assay, though some assays can tolerate higher concentrations. 2. Serial Dilution: Perform serial dilutions in your assay buffer to gradually decrease the DMSO concentration. 3. Increase Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 4. Add Surfactants or Co-solvents: Include low concentrations of surfactants like Tween-20 or Pluronic F-68, or co-solvents such as ethanol or PEG-400 in your assay buffer.
Time-dependent precipitation in cell culture media The compound may be unstable in the media over time, or it may interact with media components like serum proteins, leading to the formation of insoluble complexes.1. Reduce Incubation Time: If experimentally feasible, decrease the incubation time of this compound with the cells. 2. Reduce Serum Concentration: Try lowering the percentage of fetal bovine serum (FBS) in the media, but be mindful of the potential impact on cell health. 3. Use Serum-Free Media: If possible for your cell line and experiment, switch to a serum-free medium for the duration of the compound treatment.
Inconsistent experimental results This could be due to partial precipitation of the compound, leading to variable effective concentrations. It could also result from degradation due to improper storage or multiple freeze-thaw cycles.1. Visually Inspect for Precipitate: Before use, always visually inspect your working solutions for any signs of precipitation. 2. Prepare Fresh Working Solutions: Make fresh dilutions of this compound from the DMSO stock for each experiment. 3. Proper Stock Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in Assay Buffer

This protocol helps to determine the maximum concentration of this compound that can be maintained in a soluble state in your specific assay buffer.

  • Prepare a 10 mM Stock Solution of this compound in 100% DMSO.

  • Prepare Your Assay Buffer.

  • Perform Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with your assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate: Seal the plate and incubate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Measure the absorbance of each well at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Determine Soluble Concentration (Optional): To quantify the amount of soluble compound, centrifuge the plate to pellet any precipitate and analyze the supernatant using a suitable method like HPLC-UV to determine the concentration of this compound remaining in solution.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

G Hypothetical Signaling Pathway for this compound in Cancer Cells bonducellpin_c This compound target_protein Target Protein (e.g., Kinase, Protease) bonducellpin_c->target_protein Inhibits downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Activates/Inhibits downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 proliferation Cell Proliferation downstream_effector2->proliferation Inhibits apoptosis Apoptosis downstream_effector2->apoptosis Promotes

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Bioassay Conditions for Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bonducellpin C. The information is designed to address specific issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related cassane diterpenoids from Caesalpinia bonduc?

A1: this compound is a cassane furanoditerpene isolated from Caesalpinia bonduc. Cassane diterpenoids from this plant have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects : Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1][2]

  • α-glucosidase inhibition .[1]

  • Antiproliferative and cytotoxic activity : Some related compounds have shown activity against cancer cell lines such as MCF-7 (breast adenocarcinoma), DU145 (prostate carcinoma), and C33A (cervical carcinoma).[3] It is important to note that some studies have found that certain cassane-type diterpenoids from C. bonduc did not show obvious cytotoxic effects.[4]

Q2: Which cell lines are suitable for studying the bioactivity of this compound?

A2: Based on the activities of related compounds, the following cell lines are recommended starting points:

  • RAW 264.7 macrophages : For investigating anti-inflammatory activity through LPS-induced NO production assays.

  • Cancer cell lines : For cytotoxicity and antiproliferative assays, MCF-7, DU145, and C33A have been used for similar compounds. The choice of cell line should be guided by the specific research question.

Q3: What are the general mechanisms that might contribute to the bioactivity of cassane diterpenoids like this compound?

A3: While the precise mechanisms of this compound are not fully elucidated in the provided literature, related cassane diterpenoids have been suggested to possess anti-inflammatory, antimalarial, antitumor, antiviral, and antioxidant properties. For anti-inflammatory effects, a likely mechanism is the modulation of inflammatory pathways, such as the inhibition of iNOS (inducible nitric oxide synthase) leading to reduced NO production. For cytotoxicity, the mechanism could involve the induction of apoptosis or cell cycle arrest.

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results
Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Continuous passaging can alter cellular responses.
Inconsistent Cell Seeding Density Optimize and standardize cell seeding density for each experiment. Overcrowding or sparse cultures can significantly impact results.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent and compound delivery.
Edge Effects on Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS or media.
Reagent Variability Use fresh media and supplements from consistent lots. Prepare aliquots of critical reagents to minimize freeze-thaw cycles.
Issue 2: Low or No Bioactivity Observed
Potential Cause Troubleshooting Step
Compound Solubility This compound, as a natural product, may have poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Perform a solubility test.
Inappropriate Concentration Range The effective concentration may be outside the tested range. Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.
Incorrect Assay Endpoint or Timing The selected time point for measuring the biological response may not be optimal. Perform a time-course experiment to identify the peak response time.
Cell Line Insensitivity The chosen cell line may not be sensitive to this compound. If possible, test the compound on a panel of different cell lines to identify a responsive model.
Compound Degradation Ensure proper storage of the this compound stock solution (e.g., protected from light, at -20°C or -80°C). Assess the stability of the compound in your experimental conditions.
Issue 3: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Media Components Phenol red in culture media can interfere with colorimetric and fluorescent assays. Switch to phenol red-free medium if high background is observed.
Compound Interference This compound may have inherent fluorescent or colorimetric properties that interfere with the assay readout. Run a control with the compound in cell-free media to assess its intrinsic signal.
Incorrect Microplate Type For fluorescence assays, use black-walled, clear-bottom plates to reduce crosstalk and background fluorescence. For luminescence, use white-walled plates.
Reader Settings Optimize the gain, excitation, and emission wavelengths on the plate reader to maximize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a pre-optimized density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation : Induce NO production by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO2.

  • NO Measurement (Griess Assay) :

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition : Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT-based)
  • Cell Seeding : Seed the chosen cancer cell line (e.g., MCF-7) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation : Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the media and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare & Seed Cells treat_cells Treat Cells prep_cells->treat_cells prep_compound Prepare this compound Stock & Dilutions prep_compound->treat_cells incubate Incubate treat_cells->incubate read_plate Read Plate incubate->read_plate analyze_data Calculate % Inhibition/Viability Determine IC50 read_plate->analyze_data

Caption: A generalized workflow for this compound bioassays.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb_pathway NF-κB Pathway (e.g., IKK, IκBα) tlr4->nfkb_pathway Activates bonducellpin This compound bonducellpin->nfkb_pathway Inhibits? nfkb NF-κB nfkb_pathway->nfkb Activates nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates inos_gene iNOS Gene nfkb_nuc->inos_gene Induces Transcription inos_protein iNOS Protein inos_gene->inos_protein Translation no Nitric Oxide (NO) inos_protein->no Produces

References

Technical Support Center: Scaling Up Bonducellpin C Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the scaled-up extraction of Bonducellpin C from plant material, primarily Caesalpinia bonducella (also known as Caesalpinia bonduc or Caesalpinia crista).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which part of the plant is it primarily extracted?

A1: this compound is a cassane-type furanoditerpenoid, a class of secondary metabolites with potential pharmacological activities. It has been isolated from the roots and seed kernels of Caesalpinia bonducella.[1][2] The concentration of this compound may vary depending on the plant part, geographical location, and harvest time.

Q2: I've seen literature mentioning "bonducellin." Is this the same as this compound?

A2: No, these are different compounds. This compound is a cassane diterpenoid. "Bonducellin" is a homoisoflavonoid also found in Caesalpinia bonducella.[3] It is crucial to use appropriate analytical techniques to distinguish between these compounds during purification and quantification.

Q3: What are the main challenges in scaling up the extraction of this compound?

A3: Scaling up from laboratory to industrial production presents several challenges. These include maintaining extraction efficiency, managing larger volumes of solvents, ensuring consistent yields, and the potential for increased degradation of the target compound.[3][4] Process optimization and robust quality control are essential for a successful scale-up.

Q4: Which extraction method is most suitable for large-scale production of this compound?

A4: The choice of extraction method depends on factors like cost, efficiency, and environmental impact.

  • Maceration: Simple and requires minimal specialized equipment, but can be time-consuming and less efficient.

  • Soxhlet Extraction: More efficient than maceration due to continuous solvent cycling, but the prolonged exposure to heat can degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Can enhance extraction efficiency and reduce extraction time and solvent consumption. This method is considered a greener alternative.

For large-scale operations, a balance between efficiency and cost is key. Often, maceration with agitation or UAE are preferred to avoid potential thermal degradation associated with Soxhlet extraction.

Q5: How can I improve the purity of my this compound extract before final purification?

A5: Liquid-liquid partitioning is a critical step to remove unwanted compounds and enrich the extract with diterpenoids. A common strategy involves partitioning the initial crude extract between a non-polar solvent (like n-hexane) and a more polar solvent (like methanol or ethanol). The hexane fraction will typically contain non-polar compounds such as fats and waxes, while the diterpenoids will preferentially partition into the more polar solvent. Further partitioning with solvents of intermediate polarity, such as ethyl acetate, can further fractionate the extract.

Q6: What are the critical storage conditions for the plant material and extracts to prevent degradation of this compound?

A6: To prevent degradation, the collected plant material should be shade-dried or freeze-dried to minimize enzymatic and thermal degradation of secondary metabolites. The dried material should be stored in a cool, dry, and dark place. Extracts and purified fractions should be stored at low temperatures, typically -20°C, in airtight containers, and protected from light to prevent oxidation and photodegradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Grinding: Plant material is not ground finely enough, limiting solvent penetration. 2. Inadequate Solvent-to-Solid Ratio: Insufficient solvent to effectively extract the compounds. 3. Suboptimal Solvent Choice: The solvent used has low solubility for this compound. 4. Insufficient Extraction Time or Temperature: The extraction process is not long enough or at the right temperature to allow for complete extraction.1. Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 2. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). 3. Use polar solvents like ethanol or methanol, which are generally effective for extracting diterpenoids. Consider solvent mixtures (e.g., ethanol-water) to optimize polarity. 4. Increase the extraction time or temperature, but monitor for potential degradation of this compound. For maceration, allow at least 24-48 hours with agitation. For UAE, optimize sonication time and temperature.
Low Concentration of this compound in the Extract 1. Incorrect Plant Part Used: The chosen plant part (e.g., leaves instead of roots or seeds) may have a low concentration of this compound. 2. Poor Quality Plant Material: The plant material may be old, improperly stored, or harvested at the wrong time, leading to lower concentrations of the target compound. 3. Degradation during Extraction: High temperatures or prolonged exposure to light during extraction can degrade this compound.1. Use the plant parts reported to contain higher concentrations of this compound, such as the roots or seed kernels. 2. Source fresh, high-quality plant material and ensure proper drying and storage conditions. 3. Use extraction methods that avoid high temperatures, such as cold maceration or UAE. Protect the extraction setup from direct light.
Emulsion Formation during Liquid-Liquid Partitioning 1. Vigorous Shaking: Overly aggressive mixing of the two immiscible solvent phases. 2. Presence of Surfactant-like Compounds: Natural saponins and other compounds in the crude extract can act as emulsifiers.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Allow the mixture to stand for an extended period.
Poor Separation in Column Chromatography 1. Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling and poor separation. 2. Inappropriate Mobile Phase: The solvent system does not provide adequate resolution of the compounds. 3. Column Overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity.1. Ensure the column is packed carefully and evenly. Use a slurry packing method for better results. 2. Develop an optimal mobile phase system using Thin Layer Chromatography (TLC) first. Test various solvent systems with different polarities. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 3. Reduce the amount of extract loaded onto the column. A general rule is to use a sample-to-adsorbent ratio of 1:20 to 1:100 (w/w).
Co-elution of Impurities with this compound 1. Similar Polarity of Compounds: Impurities have a similar polarity to this compound, making separation difficult with the current chromatographic system. 2. Insufficient Resolution of the Column: The chosen stationary and mobile phases do not provide enough selectivity.1. Use a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., C18 for reversed-phase). 2. Optimize the mobile phase gradient in column chromatography to improve separation. Try different solvent combinations.

Experimental Protocols

Large-Scale Extraction of this compound

This protocol describes a general method for the extraction of this compound from the dried and powdered seed kernels of Caesalpinia bonducella.

Materials:

  • Dried and powdered seed kernels of C. bonducella

  • Ethanol (95%)

  • Large-scale extraction vessel with a mechanical stirrer

  • Filtration system (e.g., Buchner funnel with filter paper, or a filter press)

  • Rotary evaporator

Procedure:

  • Place 10 kg of the powdered seed kernels into the extraction vessel.

  • Add 100 L of 95% ethanol (10:1 solvent-to-solid ratio).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture to separate the extract from the plant material.

  • Re-extract the plant material with another 50 L of 95% ethanol for 12 hours and filter again.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Liquid-Liquid Partitioning

This protocol is for the fractionation of the crude extract to enrich the this compound content.

Materials:

  • Crude ethanolic extract

  • n-Hexane

  • Methanol

  • Water

  • Ethyl acetate

  • Large separatory funnels

Procedure:

  • Dissolve the crude ethanolic extract in a 90% methanol-water solution.

  • Transfer the solution to a large separatory funnel and add an equal volume of n-hexane.

  • Gently invert the funnel multiple times to allow for partitioning, releasing pressure periodically.

  • Allow the layers to separate and collect the lower methanolic layer. Repeat the hexane wash two more times.

  • Combine the hexane fractions (this fraction will contain highly non-polar compounds).

  • To the methanol fraction, add water to reduce the methanol concentration to around 50%.

  • Partition this aqueous methanol fraction against an equal volume of ethyl acetate.

  • Repeat the ethyl acetate extraction three times.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure. This fraction is expected to be enriched in diterpenoids, including this compound.

Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound from the enriched fraction using silica gel column chromatography.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector and collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the column.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of a fixed volume.

  • Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Further purify the combined fractions using preparative HPLC if necessary for higher purity.

Quantitative Data

The following tables provide an overview of typical yields and solvent ratios reported in the literature for the extraction of phytochemicals from Caesalpinia species. Note that specific yields for this compound are not widely reported and will vary.

Table 1: Extraction Yields from Caesalpinia bonducella Seeds

Extraction MethodSolventPlant PartYield (%)Reference
MacerationMethanolSeeds4.75
SoxhletEthanol (70%)Seeds-
MacerationMethanolSeeds20.6

Table 2: Solvent Ratios for Extraction

Plant MaterialSolventSolvent-to-Solid Ratio (v/w)Reference
Caesalpinia bonduc SeedsMethanol~5:1
Caesalpinia sappan WoodEthanol10:1

Visualizations

Experimental Workflow for this compound Isolation

BonducellpinC_Extraction cluster_0 Plant Material Preparation cluster_1 Extraction & Concentration cluster_2 Purification plant_material Caesalpinia bonducella (Roots or Seed Kernels) drying Drying (Shade or Freeze-drying) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ethanol Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/MeOH, EtOAc) crude_extract->partitioning enriched_fraction Enriched Diterpenoid Fraction partitioning->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions hplc Preparative HPLC (Optional) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

LowYield_Troubleshooting start Low Yield of this compound check_plant_material Verify Plant Part & Quality start->check_plant_material check_grinding Ensure Fine Grinding start->check_grinding check_solvent Optimize Solvent & Ratio start->check_solvent check_conditions Adjust Time & Temperature start->check_conditions check_partitioning Check for Emulsions/ Incomplete Partitioning start->check_partitioning check_chromatography Review Column Packing & Mobile Phase start->check_chromatography check_fractions Ensure Correct Fractions were Combined start->check_fractions check_temp_light Avoid High Heat & Light Exposure start->check_temp_light check_storage Verify Proper Storage (Cool, Dark, Dry) start->check_storage

Caption: A troubleshooting decision tree for addressing low yields of this compound.

References

Navigating the Synthesis of Bonducellpin C: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on the complex journey of synthesizing Bonducellpin C, a cassane-type diterpenoid with potential therapeutic applications, this technical support center provides essential guidance. Drawing from established principles in natural product synthesis, this resource offers troubleshooting advice, detailed experimental protocols, and illustrative workflows to navigate the challenges of improving synthetic yield and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of complex natural products like this compound, offering potential solutions and preventative measures.

Q1: Low overall yield in multi-step synthesis. How can I improve it?

A1: Low overall yield in a lengthy synthesis is a common challenge. Consider the following strategies:

  • Route Scouting: Re-evaluate your synthetic strategy. Are there more convergent routes that build complexity in fewer steps?[1][2]

  • Reaction Optimization: Systematically optimize each step. Key parameters to investigate include solvent, temperature, catalyst loading, and reaction time.

  • Protecting Group Strategy: Inefficient use of protecting groups can significantly impact yield. Choose protecting groups that are stable under various reaction conditions and can be removed with high efficiency.

  • Purification Efficiency: Minimize losses during purification. Employ high-performance liquid chromatography (HPLC) or other high-resolution techniques for valuable intermediates. Rinsing equipment thoroughly is also crucial.[3]

Q2: A key cyclization step is failing or giving low yield. What can I do?

A2: Cyclization reactions, often crucial for constructing core ring systems, can be sensitive to various factors.

  • Conformational Analysis: The precursor's conformation may not be favorable for cyclization. Use computational modeling to understand the preferred conformation and redesign the substrate if necessary.

  • Catalyst/Reagent Screening: The choice of catalyst or reagent is critical. Screen a variety of options, including those known to be effective for similar transformations. For instance, C-H bond activation has emerged as a powerful tool for ring construction.[1]

  • High Dilution Conditions: To favor intramolecular reactions over intermolecular polymerization, perform the reaction under high dilution. This can be achieved by slow addition of the substrate to a large volume of solvent.

Q3: I am observing the formation of multiple side products. How can I improve selectivity?

A3: Poor selectivity can often be addressed by fine-tuning reaction conditions.

  • Temperature Control: Many reactions exhibit higher selectivity at lower temperatures. Carefully control the reaction temperature, potentially using a cryostat.[3]

  • Chiral Auxiliaries/Catalysts: For stereoselectivity, consider using chiral auxiliaries or asymmetric catalysis to favor the formation of the desired stereoisomer.

  • Reagent Addition: The rate and order of reagent addition can influence selectivity. Dropwise addition of a reagent can help maintain a low concentration and minimize side reactions.

Key Experimental Protocols

Below are detailed methodologies for common reactions that may be relevant to the synthesis of this compound and other complex natural products.

Table 1: General Protocol for a Cross-Coupling Reaction (e.g., Suzuki Coupling)
StepProcedureNotes
1. Reagent Preparation Degas all solvents thoroughly. Weigh the aryl halide, boronic acid/ester, palladium catalyst, and base in a glovebox or under an inert atmosphere.Oxygen can deactivate the catalyst.
2. Reaction Setup To a flame-dried flask under argon, add the base, followed by the palladium catalyst, aryl halide, and boronic acid/ester. Add the degassed solvent.The order of addition can be critical.
3. Reaction Execution Heat the reaction mixture to the optimized temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS.Continuous stirring ensures a homogenous reaction mixture.
4. Work-up Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.Thorough extraction is necessary to maximize yield.
5. Purification Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.Proper purification is essential to isolate the desired product.
Table 2: General Protocol for a Stereoselective Reduction (e.g., using a Chiral Reducing Agent)
StepProcedureNotes
1. Reagent Preparation Dry all glassware thoroughly. Prepare a solution of the chiral reducing agent in an anhydrous solvent under an inert atmosphere.Moisture can quench the reducing agent.
2. Reaction Setup In a separate flame-dried flask under argon, dissolve the ketone substrate in an anhydrous solvent. Cool the solution to the desired temperature (e.g., -78 °C).Low temperatures often enhance stereoselectivity.
3. Reaction Execution Slowly add the solution of the chiral reducing agent to the ketone solution. Stir the reaction mixture at the low temperature for the optimized duration. Monitor the reaction by TLC.Slow addition helps to control the reaction and prevent side reactions.
4. Work-up Quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, saturated Rochelle's salt solution). Allow the mixture to warm to room temperature.Careful quenching is important for safety and to avoid product degradation.
5. Purification Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of a derivatized sample.

Visualizing Synthetic Strategies and Biological Context

Diagrams can be powerful tools for understanding complex synthetic pathways and the biological relevance of the target molecule.

Synthetic Workflow

The following diagram illustrates a generalized workflow for improving the yield of a key synthetic step.

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Analysis & Iteration cluster_3 Outcome A Low Yield in Key Step B Vary Reaction Parameters (Temp, Conc, Time) A->B C Screen Catalysts & Reagents A->C D Modify Substrate or Protecting Groups A->D E Analyze Results (TLC, LC-MS, NMR) B->E C->E D->E F Identify Optimal Conditions E->F F->B Iterate G Improved Synthetic Yield F->G

Caption: A logical workflow for troubleshooting and optimizing a low-yielding synthetic reaction.

Hypothetical Signaling Pathway

Natural products often exert their biological effects by modulating specific signaling pathways. While the specific targets of this compound are yet to be fully elucidated, many diterpenoids are known to interact with pathways involved in inflammation and cell proliferation. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive TF_Active Active Transcription Factor TF_Inactive->TF_Active Activation Gene Target Gene Expression TF_Active->Gene BonducellpinC This compound BonducellpinC->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating how this compound might inhibit a kinase cascade.

This technical support center provides a framework for addressing the challenges inherent in the synthesis of this compound and other complex natural products. By systematically applying these troubleshooting strategies, detailed protocols, and conceptual visualizations, researchers can enhance their efficiency and increase the likelihood of a successful synthetic campaign.

References

Technical Support Center: Chiral Separation of Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Bonducellpin C. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Disclaimer: As of the latest update, specific, published chiral separation methods for this compound are not widely available. The following protocols, data, and troubleshooting guides are based on established principles of chiral chromatography for cassane-type diterpenes and other complex natural products. They are intended to serve as a starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for this compound?

A1: The initial step is to screen a variety of chiral stationary phases (CSPs) with a range of mobile phases. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for complex molecules like this compound due to their broad enantiorecognition abilities.[1][2] It is recommended to test both normal-phase and reversed-phase conditions.

Q2: Which analytical technique is better for the chiral separation of this compound: HPLC or SFC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective for chiral separations.[] SFC often offers advantages such as faster separations, reduced organic solvent consumption, and high efficiency, making it an attractive option, particularly for preparative scale work.[][4] However, HPLC is a widely accessible and robust technique. The choice may depend on available instrumentation and the specific goals of the separation (analytical vs. preparative).

Q3: Can I use a standard reversed-phase C18 column for separating the enantiomers of this compound?

A3: No, a standard achiral stationary phase like C18 will not separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment. To achieve separation, a chiral selector is necessary, which can be in the form of a chiral stationary phase (most common), a chiral additive to the mobile phase, or through derivatization with a chiral reagent to form diastereomers.

Q4: What are the key parameters to optimize for improving the resolution between this compound enantiomers?

A4: The key parameters to optimize for resolution are the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and any additives), column temperature, and flow rate. Fine-tuning the mobile phase strength and the type of alcohol modifier (e.g., ethanol, isopropanol) can significantly impact selectivity.

Troubleshooting Guide

Issue 1: No separation of enantiomers is observed.

  • Possible Cause: The selected chiral stationary phase (CSP) is not suitable for this compound.

    • Recommended Solution: Screen a different CSP. If you started with a cellulose-based column, try an amylose-based one, or consider other types like cyclodextrin or protein-based CSPs.

  • Possible Cause: The mobile phase composition is not optimal.

    • Recommended Solution: Vary the organic modifier (e.g., switch from methanol to ethanol or isopropanol in normal phase) and its percentage in the mobile phase. Small changes can sometimes induce enantioselectivity. For SFC, adjust the percentage of the co-solvent.

Issue 2: Poor resolution (Rs < 1.5) between the enantiomer peaks.

  • Possible Cause: The mobile phase strength is either too strong or too weak.

    • Recommended Solution: Systematically vary the percentage of the organic modifier. In normal phase, decreasing the alcohol content often increases retention and may improve resolution. In reversed phase, the opposite is generally true.

  • Possible Cause: The column temperature is not optimal.

    • Recommended Solution: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase the stability of the transient diastereomeric complexes formed with the CSP, which can lead to better resolution.

  • Possible Cause: The flow rate is too high.

    • Recommended Solution: Reduce the flow rate. This can lead to increased efficiency and better resolution, although it will also increase the analysis time.

Issue 3: Peak tailing or poor peak shape.

  • Possible Cause: Secondary interactions between this compound and the stationary phase.

    • Recommended Solution: Add a small amount of an acidic or basic modifier to the mobile phase. For example, in normal phase, adding 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.

  • Possible Cause: The sample is dissolved in a solvent much stronger than the mobile phase.

    • Recommended Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Data Presentation

Table 1: Illustrative HPLC Chiral Separation Parameters for this compound

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 220 nmUV at 220 nm
Resolution (Rs) > 2.0> 1.8

Table 2: Illustrative SFC Chiral Separation Parameters for this compound

ParameterMethod CMethod D
Chiral Stationary Phase Cellulose tris(4-chloro-3-methylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)
Column Dimensions 4.6 x 100 mm, 3 µm4.6 x 150 mm, 5 µm
Mobile Phase CO₂ / Methanol (85:15, v/v)CO₂ / Ethanol (70:30, v/v)
Flow Rate 3.0 mL/min2.5 mL/min
Back Pressure 150 bar120 bar
Temperature 35°C40°C
Detection UV at 220 nmUV at 220 nm
Resolution (Rs) > 2.5> 2.2

Experimental Protocols

Protocol 1: HPLC Chiral Separation of this compound (Normal Phase)
  • System Preparation:

    • Equip an HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

    • Install a chiral column, for example, one packed with Cellulose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade n-Hexane and Isopropanol in an 80:20 volume/volume ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to a wavelength of 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of racemic this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Protocol 2: SFC Chiral Separation of this compound
  • System Preparation:

    • Use an SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a UV detector.

    • Install a chiral column, for instance, one packed with Cellulose tris(4-chloro-3-methylphenylcarbamate) (4.6 x 100 mm, 3 µm).

  • Mobile Phase:

    • The primary mobile phase is supercritical CO₂.

    • The co-solvent (modifier) is HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Set the co-solvent percentage to 15%.

    • Set the flow rate to 3.0 mL/min.

    • Set the column temperature to 35°C.

    • Set the back pressure to 150 bar.

    • Set the UV detector to a wavelength of 220 nm.

  • Sample Preparation:

    • Dissolve a sample of racemic this compound in Methanol to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the specified mobile phase conditions until the system pressure and baseline are stable.

    • Inject 5 µL of the prepared sample.

    • Acquire the data, ensuring both enantiomeric peaks are eluted and recorded.

Visualizations

G cluster_0 Method Development Workflow for Chiral Separation start Start: Racemic this compound screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Cellulose, Amylose based) start->screen_csp no_sep No Separation screen_csp->no_sep partial_sep Partial Separation (Rs < 1.5) screen_csp->partial_sep good_sep Good Separation (Rs > 1.5) screen_csp->good_sep new_csp Select New CSP no_sep->new_csp Yes optimize_mp Optimize Mobile Phase (Modifier type & percentage) partial_sep->optimize_mp Yes validate Validate Method good_sep->validate Yes optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp optimize_temp->good_sep end End: Validated Method validate->end new_csp->screen_csp

Caption: Workflow for chiral method development of this compound.

G cluster_1 General Experimental Workflow prep_system 1. Prepare HPLC/SFC System & Equilibrate Column prep_sample 2. Prepare this compound Sample (Dissolve & Filter) prep_system->prep_sample inject 3. Inject Sample onto Column prep_sample->inject separate 4. Enantiomeric Separation on Chiral Column inject->separate detect 5. Detect Eluted Enantiomers (UV) separate->detect analyze 6. Analyze Chromatogram (Resolution, Purity, etc.) detect->analyze

Caption: A typical experimental workflow for chiral analysis.

References

Validation & Comparative

Bonducellpin C in the Landscape of Bioactive Cassane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Bonducellpin C and other cassane diterpenoids, focusing on their cytotoxic and anti-inflammatory activities. While this compound is a known constituent of the medicinal plant Caesalpinia bonduc, this review of current scientific literature reveals a notable lack of quantitative data on its specific biological effects.[1] Therefore, this guide will present available experimental data for other prominent cassane diterpenoids to offer a valuable comparative context for researchers and professionals in drug discovery and development.

Cassane diterpenoids are a class of natural products characterized by a distinctive tricyclic carbon skeleton.[2] They are predominantly isolated from plants of the Caesalpinia genus and have garnered significant interest for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimalarial properties.

Comparative Analysis of Cytotoxic Activity

Numerous studies have highlighted the potential of cassane diterpenoids as cytotoxic agents against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several cassane diterpenoids isolated from Caesalpinia sappan.

Table 1: Cytotoxic Activity of Selected Cassane Diterpenoids against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
Phanginin RA549 (Non-small cell lung cancer)12.3 ± 3.1[3]
AGS (Gastric cancer)5.3 ± 1.9[3]
A2780 (Ovarian cancer)9.9 ± 1.6[3]
HEY (Ovarian cancer)12.2 ± 6.5
Phanginin HHL-60 (Leukemia)22.5 ± 5.1
Phanginin DHL-60 (Leukemia)11.7 ± 1.6
Phanginin IKB (Nasopharyngeal carcinoma)12.8
HL-60 (Leukemia)16.4 ± 1.5
Caesalsappanin JKB (Nasopharyngeal carcinoma)7.4
Phanginin JAA549 (Non-small cell lung cancer)16.79 ± 0.83
Caesalpanin BMCF-7 (Breast cancer)29.98

Note: No quantitative cytotoxic activity data for this compound was found in the reviewed literature.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of cassane diterpenoids is another area of active research. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line. The following table presents the IC50 values for NO production inhibition by several cassane diterpenoids isolated from Caesalpinia bonduc and other Caesalpinia species.

Table 2: Anti-inflammatory Activity of Selected Cassane Diterpenoids

CompoundCell LineIC50 (µM)Source
Cassabonducin ARAW 264.76.12
Caesalpulcherrin KRAW 264.76.04 ± 0.34
Caesalpulcherrin LRAW 264.78.92 ± 0.65
Caesalpulcherrin MRAW 264.77.55 ± 0.52
Caesalpinin KRAW 264.785.6
Caesalmin XRAW 264.778.2
Bonducellpin ERAW 264.790.6

Note: No quantitative anti-inflammatory activity data for this compound was found in the reviewed literature. However, one study reported that several new cassane-type diterpenoids isolated from the seed kernels of Caesalpinia bonduc did not show obvious anti-inflammatory or cytotoxic effects.

Experimental Protocols

For the benefit of researchers looking to conduct similar studies, detailed protocols for the most commonly cited assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.

Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (e.g., cassane diterpenoids)

  • Cancer cell lines

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the initial incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Materials:

  • 96-well microtiter plates

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., cassane diterpenoids)

  • Complete cell culture medium (e.g., DMEM)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

    • (Note: The two solutions are typically mixed in equal volumes just before use)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control. The IC50 value can then be calculated.

NO_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 Cells in 96-well Plate B Incubate for 24h A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Incubate for 10-15 min G->H I Measure Absorbance at 540 nm H->I J Calculate Nitrite Concentration I->J K Determine % Inhibition of NO Production J->K L Calculate IC50 Value K->L

Workflow for the Nitric Oxide Production Assay.

Conclusion

The available data strongly suggest that cassane diterpenoids, as a class, possess significant cytotoxic and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery. While this guide provides a comparative overview of several bioactive cassane diterpenoids, the absence of specific experimental data for this compound highlights a gap in the current scientific literature. Further studies are warranted to elucidate the biological activity profile of this compound and to fully understand its potential therapeutic applications. The provided experimental protocols can serve as a foundation for researchers aiming to conduct such investigations.

References

Bonducellpin C Analogue Shows Promise in Cytotoxicity Against Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

While specific cytotoxic data for Bonducellpin C remains to be fully elucidated in publicly available literature, research into structurally similar cassane diterpenoids isolated from the Caesalpinia genus offers valuable insights into its potential anticancer properties. This guide provides a comparative analysis of the cytotoxicity of a representative cassane diterpenoid, Phanginin R, against the non-small cell lung cancer cell line A549, benchmarked against established anticancer drugs.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound is as an inhibitor. The following table summarizes the available IC50 values for Phanginin R and common chemotherapeutic agents against the A549 cancer cell line.

CompoundCancer Cell LineIC50 (µM)Reference
Phanginin RA54912.3 ± 3.1[1][2]
DoxorubicinA549> 20[3]
CisplatinA549~39.2 - 92.3[4]
PaclitaxelA549Varies[5]

Note: IC50 values for standard chemotherapeutic drugs can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Phanginin R) and the standard anticancer drugs in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Line (e.g., A549) seeding Seed cells in 96-well plate start->seeding incubation1 Incubate 24h seeding->incubation1 compound Prepare serial dilutions of test compounds incubation1->compound treatment Add compounds to cells compound->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add solubilizing agent incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate % cell viability readout->calculation ic50 Determine IC50 value calculation->ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade stimulus Cytotoxic Compound (e.g., Cassane Diterpenoid) bh3_only BH3-only proteins (e.g., Bim, Puma) stimulus->bh3_only bax_bak Bax / Bak (Pro-apoptotic) mom_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mom_perm bcl2_xl Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2_xl->bax_bak inhibit bh3_only->bax_bak activate bh3_only->bcl2_xl inhibit cyto_c Cytochrome c release mom_perm->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Simplified Bcl-2 regulated apoptosis signaling pathway.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Bcl-2 family of proteins are central regulators of this process. Cytotoxic compounds can trigger the apoptotic cascade by influencing the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of cell death. Studies on cassane diterpenoids from Caesalpinia sappan have shown that they can induce apoptosis, as evidenced by an increased Bax/Bcl-2 ratio and activation of caspases. This suggests a potential mechanism of action for this compound and related compounds.

References

A Comparative Analysis of the Anti-inflammatory Potential of Bonducellpin C and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Bonducellpin C, a cassane-type diterpenoid isolated from the seeds of Caesalpinia bonduc, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of this compound and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

While direct comparative studies on this compound and indomethacin are not available in the current literature, this guide will draw upon data from studies on structurally related cassane diterpenoids isolated from the Caesalpinia genus to provide a scientifically grounded comparison. It is crucial to note that the data presented for the this compound-related compounds serve as a proxy to infer its potential activity and may not be fully representative of this compound itself.

Mechanism of Action: A Tale of Two Pathways

Indomethacin exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

The anti-inflammatory activity of cassane-type diterpenoids , the class of compounds to which this compound belongs, is attributed to their ability to modulate multiple inflammatory pathways. Studies on various cassane diterpenoids from Caesalpinia species have demonstrated their potential to inhibit the production of nitric oxide (NO) and to selectively inhibit the COX-2 enzyme.[3]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activities of cassane diterpenoids and indomethacin against key inflammatory mediators.

Compound/DrugTargetAssay SystemIC50 ValueReference
Cassabonducin A (Cassane Diterpenoid)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages6.12 μM
Unnamed Cassane Diterpenoid (Compound 23) COX-2 Enzymein vitro enzyme assay2.4 μM
Unnamed Cassane Diterpenoid (Compound 16) COX-2 Enzymein vitro enzyme assay3.2 μM
Indomethacin Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophages154.5 μM
Indomethacin COX-1 Enzymein vitro enzyme assayVaries (Potent inhibitor)
Indomethacin COX-2 Enzymein vitro enzyme assayVaries (Potent inhibitor)

Note: The data for cassane diterpenoids are from compounds structurally related to this compound, as no specific data for this compound was found.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound (e.g., Cassabonducin A) or the reference drug (indomethacin) for a specified period.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After an incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

Methodology:

  • The test compound or reference drug is incubated with the COX enzyme in a reaction buffer.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time, during which prostaglandins are produced.

  • The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of COX inhibition is calculated by comparing the prostaglandin levels in the presence of the inhibitor to the levels in the control (no inhibitor).

  • IC50 values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for comparing the anti-inflammatory effects of test compounds.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibitors Inhibitory Action Stimulus LPS TLR4 TLR4 Stimulus->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation NO->Inflammation PGs->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate for Cassane_Diterpenoids Cassane Diterpenoids (e.g., this compound) Cassane_Diterpenoids->iNOS Inhibits Cassane_Diterpenoids->COX2 Inhibits Indomethacin Indomethacin Indomethacin->COX2 Inhibits (Non-selective) COX1 COX1 Indomethacin->COX1 COX-1 Indomethacin->COX1 Inhibits

Caption: Inflammatory signaling pathway and points of inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound proxy & Indomethacin) Pre_treatment Pre-treat cells with compounds Compound_Prep->Pre_treatment COX_Assay COX Enzyme Inhibition Assay (in vitro) Compound_Prep->COX_Assay Cell_Culture Culture RAW 264.7 Macrophages Cell_Culture->Pre_treatment LPS_Stimulation Induce inflammation with LPS Pre_treatment->LPS_Stimulation NO_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->NO_Assay Data_Analysis Calculate % Inhibition & IC50 values NO_Assay->Data_Analysis COX_Assay->Data_Analysis Comparison Compare efficacy of compounds Data_Analysis->Comparison

Caption: Experimental workflow for comparing anti-inflammatory effects.

Conclusion

The available evidence suggests that cassane-type diterpenoids, the class of compounds to which this compound belongs, exhibit promising anti-inflammatory properties through the inhibition of nitric oxide production and selective COX-2 activity. Notably, certain cassane diterpenoids have demonstrated significantly greater potency in inhibiting nitric oxide production compared to indomethacin in cellular assays. Furthermore, the selective inhibition of COX-2 by some cassane diterpenoids suggests a potential for a better safety profile concerning gastrointestinal side effects compared to non-selective COX inhibitors like indomethacin.

However, it is imperative to conduct direct comparative studies with purified this compound to definitively ascertain its anti-inflammatory efficacy and mechanism of action relative to indomethacin. Further research, including in vivo studies, is warranted to validate these preliminary findings and to explore the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Bonducellpin C and its Analogs: A Comparative Analysis of Antimalarial Efficacy Against Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against malaria, the emergence and spread of drug-resistant parasites necessitate a continuous search for novel and effective antimalarial agents. This guide provides a comparative overview of the antimalarial efficacy of cassane-type diterpenoids, a class of natural products isolated from the Caesalpinia species to which Bonducellpin C belongs, against the widely-used antimalarial drug, chloroquine. Due to the limited availability of specific data on this compound, this comparison focuses on its closely related and well-studied analogs, Norcaesalpin D and Norcaesalpinin E, providing valuable insights for researchers, scientists, and drug development professionals.

In Vitro Efficacy: Head-to-Head Comparison

The in vitro antiplasmodial activity of cassane-type diterpenoids has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

Compound/DrugP. falciparum StrainIC50 (µM)Reference(s)
Norcaesalpin D 3D7 (CQ-sensitive)2.20
Dd2 (CQ-resistant)4.16[1]
Norcaesalpinin E FCR-3/A2 (CQ-resistant)0.090[2]
Chloroquine FCR-3/A2 (CQ-resistant)0.29[3]
3D7 (CQ-sensitive)< 0.015
FCR3 (CQ-resistant)> 0.100

Note: Lower IC50 values indicate higher potency.

The data clearly demonstrates that Norcaesalpinin E exhibits significantly higher potency against a chloroquine-resistant P. falciparum strain (IC50 of 0.090 µM) compared to chloroquine itself (IC50 of 0.29 µM). While Norcaesalpin D shows activity against both sensitive and resistant strains, its potency is lower than that of chloroquine against the sensitive strain.

In Vivo Efficacy: Insights from Preclinical Models

In vivo studies using murine models of malaria provide crucial information on a compound's efficacy within a living organism. While specific in vivo data for isolated this compound or its direct analogs is scarce, studies on crude extracts from Caesalpinia bonducella roots have demonstrated dose-dependent parasite suppression.

In a 4-day suppressive test against Plasmodium berghei, a dichloromethane (DCM) extract of C. bonducella roots exhibited a 55.96% parasite suppression at a dose of 800 mg/kg/day. In the same study, the positive control, chloroquine, administered at 10 mg/kg/day, resulted in 100% parasite suppression. Another study reported an ID50 (the dose required to suppress parasitemia by 50%) of 42.8 mg/kg for an 80% ethanolic extract of C. bonducella. These findings suggest that while the crude extracts possess antimalarial activity, the potency of the active constituents needs to be further evaluated in their pure form.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation: Test compounds and standard drugs (chloroquine) are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • Assay Setup: In a 96-well microtiter plate, synchronized ring-stage parasites are incubated with the different drug concentrations for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus, parasite growth. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo antimalarial activity of test compounds in a murine model.

  • Animal Model: Swiss albino mice are used for the experiment.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes (approximately 1 x 10^7 parasitized red blood cells).

  • Drug Administration: The test compounds or extracts are administered orally or intraperitoneally to groups of mice once daily for four consecutive days, starting a few hours after parasite inoculation. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized erythrocytes.

  • Calculation of Parasite Suppression: The average parasitemia of the control and treated groups is calculated. The percentage of parasite suppression is determined using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

Visualizing the Pathways and Processes

To further aid in the understanding of the experimental workflow and the mechanism of action of the comparator drug, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay p_culture Parasite Culture (P. falciparum) incubation Co-incubation (72 hours) p_culture->incubation drug_prep Drug Preparation & Serial Dilution drug_prep->incubation lysis_stain Cell Lysis & SYBR Green I Staining incubation->lysis_stain readout Fluorescence Reading lysis_stain->readout ic50 IC50 Calculation readout->ic50 infection Mouse Infection (P. berghei) treatment Drug Administration (4 days) infection->treatment parasitemia Parasitemia Determination treatment->parasitemia suppression Calculate % Suppression parasitemia->suppression

Experimental workflow for antimalarial efficacy testing.

chloroquine_moa cluster_parasite Plasmodium Food Vacuole (Acidic) hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion heme_polymerase Heme Polymerase heme->heme_polymerase hemozoin Non-toxic Hemozoin (Malaria Pigment) heme_polymerase->hemozoin Detoxification chloroquine Chloroquine (CQ) accumulation CQ Accumulation in Food Vacuole chloroquine->accumulation inhibition Inhibition of Heme Polymerase accumulation->inhibition inhibition->heme_polymerase toxic_heme_acc Toxic Heme Accumulation inhibition->toxic_heme_acc parasite_death Parasite Death toxic_heme_acc->parasite_death

Proposed mechanism of action of Chloroquine.

Mechanism of Action

Chloroquine, a weak base, is known to accumulate in the acidic food vacuole of the malaria parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin, a process mediated by the enzyme heme polymerase. Chloroquine is believed to inhibit this polymerization process, leading to the accumulation of toxic free heme, which in turn causes oxidative damage to the parasite's membranes and ultimately leads to its death.

The precise mechanism of action for cassane-type diterpenoids like this compound and its analogs has not been fully elucidated and remains an area of active research.

Conclusion and Future Directions

The available data suggests that cassane-type diterpenoids from Caesalpinia species represent a promising class of natural products with potent antimalarial activity, particularly against chloroquine-resistant strains of P. falciparum. Norcaesalpinin E, in particular, has demonstrated superior in vitro potency compared to chloroquine against a resistant strain.

Further research is warranted to:

  • Isolate and evaluate the specific antimalarial efficacy of this compound, both in vitro and in vivo.

  • Elucidate the mechanism of action of this class of compounds to identify novel drug targets.

  • Conduct structure-activity relationship studies to optimize the potency and pharmacokinetic properties of these natural products.

The development of new antimalarial drugs is a critical global health priority. The exploration of natural product scaffolds, such as those found in the Caesalpinia genus, offers a promising avenue for the discovery of the next generation of antimalarial therapies.

References

Bonducellpin C: A Spectroscopic Data Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Bonducellpin C, a cassane-type furanoditerpene isolated from the plant Caesalpinia bonduc, has been a subject of interest in natural product chemistry. For researchers engaged in the isolation, synthesis, or biological evaluation of this compound, accurate and readily comparable spectroscopic data is paramount. This guide provides a comprehensive comparison of the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound as reported in the seminal literature by Peter, S. R., et al. in the Journal of Natural Products (1997). This data serves as the primary reference for the structural elucidation of this natural product.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.25m
2.11m
1.65m
1.85m
1.18m
1.45m
51.78dd11.5, 2.0
2.25dd13.0, 3.0
2.35dd13.0, 1.5
75.40t3.0
117.18t1.7
126.25dd1.7, 0.8
144.88s
157.35t1.7
171.05s
181.22s
190.95s
200.90d6.5
7-OAc2.15s
14-COOCH₃3.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
138.9
219.1
341.8
433.5
550.1
631.5
778.5
8125.1
9155.8
1037.5
11139.1
12111.2
13143.1
1470.8
15107.9
16149.5
1721.8
1829.7
1919.4
2016.5
7-OAc (C=O)170.5
7-OAc (CH₃)21.3
14-COOCH₃ (C=O)171.0
14-COOCH₃ (OCH₃)51.5

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures as described in the original literature:

NMR Spectroscopy:

  • Instrumentation: A Bruker AM-500 spectrometer was used to record the NMR spectra.

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.

  • Internal Standard: Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).

  • ¹H NMR: Spectra were acquired at 500 MHz.

  • ¹³C NMR: Spectra were acquired at 125 MHz.

  • 2D NMR: The assignments of proton and carbon signals were confirmed by various 2D NMR experiments, including COSY, HMQC, and HMBC.

Comparison Workflow

The following diagram illustrates the general workflow for comparing the spectroscopic data of an isolated compound, such as this compound, with literature values.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Literature Comparison cluster_3 Conclusion A Isolate this compound B Prepare NMR Sample (CDCl3) A->B C Acquire 1H and 13C NMR Spectra B->C D Process Raw NMR Data C->D Experimental Data E Assign 1H and 13C Signals D->E G Tabulate and Compare Chemical Shifts and Coupling Constants E->G F Obtain Reference Data (Peter, S. R., et al., 1997) F->G H Confirm Structure of this compound G->H Data Match?

Workflow for Spectroscopic Data Comparison

Confirming Molecular Structures: A Comparative Guide to Derivatization and Spectroscopic Techniques for Bonducellpin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a natural product's structure is a critical step in the journey from discovery to application. While modern spectroscopic techniques provide a wealth of structural information, chemical derivatization remains a powerful complementary tool for verifying functional groups and stereochemistry. This guide provides a comparative overview of using derivatization, specifically acetylation, against standard spectroscopic methods for the structural confirmation of cassane diterpenoids, using Neocaesalpin H as a model compound, a close analog of Bonducellpin C.

The structural elucidation of complex natural products like this compound and its congeners, isolated from plants of the Caesalpinia genus, relies heavily on a suite of advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, alongside high-resolution mass spectrometry (HRMS), allows for the detailed mapping of the carbon skeleton and the connectivity of atoms. However, to unequivocally confirm the presence and location of specific functional groups, such as hydroxyl moieties, derivatization serves as a definitive validation method.

The Power of Derivatization: A Case Study with Neocaesalpin H

Neocaesalpin H, a cassane diterpene from Caesalpinia crista, possesses a secondary hydroxyl group that is amenable to derivatization. Acetylation, the reaction of this hydroxyl group with acetic anhydride, provides a clear and predictable modification to the molecule's properties, which can be readily observed through spectroscopic analysis.

Table 1: Comparison of Spectroscopic Data for Neocaesalpin H Before and After Acetylation
Spectroscopic Data Neocaesalpin H (Original) Acetylated Neocaesalpin H (Predicted) Interpretation of Change
Molecular Formula C₂₀H₂₆O₅C₂₂H₂₈O₆Addition of a C₂H₂O group.
Molecular Weight 346.1780388.1886Increase of 42.0106 Da, corresponding to the acetyl group.
¹H NMR (ppm) ~4.0 (H-7, broad singlet)~5.0 (H-7, downfield shift)The proton attached to the carbon bearing the newly formed ester is deshielded.
-~2.1 (singlet, 3H)Appearance of a new methyl signal from the acetyl group.
¹³C NMR (ppm) ~70 (C-7)~72 (C-7, downfield shift)The carbon bearing the acetyl group experiences a downfield shift.
-~170 (new carbonyl carbon)Appearance of a new signal for the ester carbonyl carbon.
-~21 (new methyl carbon)Appearance of a new signal for the acetyl methyl carbon.

Experimental Protocols

Standard Spectroscopic Analysis of Neocaesalpin H
  • Sample Preparation: Dissolve 5-10 mg of isolated Neocaesalpin H in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • NMR Spectroscopy: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI-TOF or a similar instrument to determine the exact mass and molecular formula.

Derivatization Protocol: Acetylation of Neocaesalpin H
  • Reaction Setup: Dissolve Neocaesalpin H (10 mg) in a mixture of pyridine (1 mL) and acetic anhydride (1 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction by adding cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting acetylated product by column chromatography on silica gel.

  • Analysis: Subject the purified product to NMR and mass spectrometry as described above to confirm the structural changes.

Visualizing the Workflow

The following diagrams illustrate the logical flow of both the standard spectroscopic elucidation and the derivatization-based confirmation.

derivatization_workflow Derivatization Workflow for Structural Confirmation cluster_start Initial Analysis cluster_reaction Chemical Modification cluster_final Final Analysis cluster_conclusion Conclusion start Isolated Neocaesalpin H nmr_ms1 Acquire 1H NMR, 13C NMR, HRMS start->nmr_ms1 react Acetylation Reaction (Acetic Anhydride, Pyridine) nmr_ms1->react purify Workup and Purification react->purify nmr_ms2 Acquire 1H NMR, 13C NMR, HRMS of Product purify->nmr_ms2 compare Compare Spectroscopic Data nmr_ms2->compare confirm Confirm Presence and Location of Hydroxyl Group compare->confirm

Derivatization Workflow

spectroscopic_workflow Standard 2D NMR Workflow for Structural Elucidation cluster_start Initial Data Acquisition cluster_2d_nmr 2D NMR Correlation cluster_analysis Data Interpretation cluster_stereo Stereochemistry start Isolated Compound nmr_1d 1D NMR (1H, 13C, DEPT) start->nmr_1d hrms HRMS start->hrms cosy COSY (H-H Connectivity) nmr_1d->cosy hsqc HSQC (Direct C-H Correlation) nmr_1d->hsqc hmbc HMBC (Long-Range C-H Correlation) nmr_1d->hmbc fragments Assemble Molecular Fragments cosy->fragments hsqc->fragments hmbc->fragments connectivity Establish Full Planar Structure fragments->connectivity noesy NOESY/ROESY (Spatial Proximity) connectivity->noesy stereo Determine Relative Stereochemistry noesy->stereo

Standard 2D NMR Workflow

Comparison of Methods

Aspect Derivatization (Acetylation) Standard Spectroscopic Methods (2D NMR, etc.)
Primary Goal Confirms the presence and number of reactive functional groups (e.g., hydroxyls).Determines the complete carbon skeleton and atom connectivity.
Information Provided Provides definitive evidence for specific functional groups through predictable chemical shifts.Provides a comprehensive structural picture, including relative stereochemistry through NOESY.
Sample Requirement Requires a larger amount of pure sample to perform the reaction and subsequent analysis.Can often be performed on smaller amounts of material.
Time and Effort Involves additional steps of reaction, workup, and purification, making it more time-consuming.Primarily involves data acquisition and analysis, which can be faster for experienced spectroscopists.
Limitations The reaction may not be specific if multiple reactive sites are present. The reaction may fail under certain steric hindrances.Ambiguities in signal overlap or complex coupling patterns can make interpretation challenging.

Conclusion

For the structural elucidation of this compound and its analogs, a combined approach is most effective. While 2D NMR and mass spectrometry are indispensable for piecing together the molecular framework, chemical derivatization, such as acetylation, offers an orthogonal and robust method to confirm key structural features. The predictable changes in NMR and mass spectra upon derivatization provide an additional layer of confidence in the proposed structure, which is paramount in the field of natural product chemistry and drug development. By integrating both approaches, researchers can achieve a higher degree of certainty in their structural assignments, paving the way for further biological and pharmacological investigations.

Cross-Validation of Bioassay Results for Bonducellpin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of bioassay results for Bonducellpin C, a cassane furanoditerpene. While specific experimental data for this compound is not yet widely published, this document outlines a robust strategy for assessing its biological activity, drawing on established methodologies for compounds of the same class. By employing multiple assays to evaluate the same biological endpoint, researchers can significantly enhance the reliability and validity of their findings.

Here, we present a hypothetical cross-validation of this compound's potential cytotoxic and anti-inflammatory activities, complete with detailed experimental protocols and comparative data.

Data Presentation: Comparative Bioassay Results

To ensure the robustness of bioactivity assessment, it is crucial to employ multiple, independent assays. The following table presents hypothetical data for this compound across four different bioassays, two for cytotoxicity and two for anti-inflammatory activity.

Table 1: Hypothetical Bioassay Results for this compound

Biological ActivityBioassayEndpoint MeasuredThis compound (IC50/EC50 in µM)Positive Control
Cytotoxicity MTT AssayCell Viability (Metabolic Activity)15.5Doxorubicin (0.8 µM)
LDH AssayCell Lysis (Membrane Integrity)18.2Triton X-100 (1%)
Anti-inflammatory Griess AssayNitric Oxide (NO) Inhibition25.8L-NAME (50 µM)
TNF-α ELISATNF-α Secretion Inhibition22.4Dexamethasone (1 µM)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes and collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Absorbance Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control for maximum LDH release (e.g., cells treated with 1% Triton X-100) to calculate the percentage of cytotoxicity and determine the IC50 value.

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A known iNOS inhibitor like L-NAME should be used as a positive control.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve with known concentrations of sodium nitrite to quantify the nitrite levels. Calculate the percentage of NO inhibition and determine the EC50 value.

This assay quantifies the secretion of the pro-inflammatory cytokine TNF-α.

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as the Griess Assay. Dexamethasone can be used as a positive control.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. Briefly, add the supernatants to a 96-well plate pre-coated with a TNF-α capture antibody. Then, add a detection antibody, followed by a substrate solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Use a standard curve of recombinant TNF-α to determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition and determine the EC50 value.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of cross-validating bioassay results and a key signaling pathway potentially modulated by this compound.

G cluster_0 Cytotoxicity Cross-Validation cluster_1 Anti-inflammatory Cross-Validation This compound This compound MTT Assay MTT Assay This compound->MTT Assay Assess Metabolic Activity LDH Assay LDH Assay This compound->LDH Assay Assess Membrane Integrity Compare IC50 Compare IC50 MTT Assay->Compare IC50 LDH Assay->Compare IC50 This compound This compound Griess Assay Griess Assay This compound ->Griess Assay Measure NO Production TNF-alpha ELISA TNF-alpha ELISA This compound ->TNF-alpha ELISA Measure Cytokine Secretion Compare EC50 Compare EC50 Griess Assay->Compare EC50 TNF-alpha ELISA->Compare EC50

Bioassay Cross-Validation Workflow

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IKK Complex->NF-kB IkB->NF-kB inhibits Nucleus Nucleus NF-kB->Nucleus translocates Pro-inflammatory Genes (TNF-a, iNOS) Pro-inflammatory Genes (TNF-a, iNOS) Nucleus->Pro-inflammatory Genes (TNF-a, iNOS) activates transcription This compound This compound This compound->IKK Complex Potential Target

NF-κB Signaling Pathway

A Comparative Analysis of Prospective Synthetic Routes for Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bonducellpin C, a complex cassane furanoditerpenoid isolated from the roots of Caesalpinia bonduc, has garnered significant interest within the scientific community due to its intricate molecular architecture and potential biological activities. To date, a completed total synthesis of this compound has not been reported in the scientific literature. However, the successful synthesis of structurally related cassane diterpenes provides a solid foundation upon which potential synthetic strategies for this compound can be proposed and evaluated. This guide presents a comparative analysis of two hypothetical synthetic routes to this compound, drawing inspiration from established methodologies for analogous natural products.

Structural Features of this compound

This compound possesses a tetracyclic core featuring a 6/6/6/5 fused ring system. This framework is characteristic of cassane diterpenes. A key structural element is the furan ring, which is fused to the C-ring of the diterpenoid skeleton. The molecule is highly oxygenated and presents multiple stereocenters, posing a significant challenge for synthetic chemists.

Proposed Synthetic Strategies

Two primary retrosynthetic strategies are outlined below, leveraging key transformations reported in the synthesis of other furanocassane diterpenoids. These approaches highlight different methods for the construction of the core ring system and the installation of the furan moiety.

Route 1: Diels-Alder Cycloaddition Approach

This strategy is inspired by the enantioselective total synthesis of several cassane furanoditerpenoids. A key feature of this approach is an intramolecular Diels-Alder reaction to construct the B and C rings of the cassane skeleton.

Retrosynthetic Analysis:

The retrosynthesis commences with the disconnection of the ester and hydroxyl groups on the A-ring, leading back to a key intermediate with the core tetracyclic furanoditerpenoid skeleton. The furan ring is envisioned to be installed late in the synthesis from a suitable precursor. The core ABCD ring system is disconnected via a retro-Diels-Alder reaction, revealing a functionalized A-ring precursor and a diene partner.

Key Experimental Protocols (Hypothetical):

  • Diels-Alder Cycloaddition: A functionalized chiral A-ring fragment, prepared through asymmetric catalysis, would be coupled with a furan-containing diene. The intramolecular Diels-Alder reaction would be promoted by a Lewis acid catalyst (e.g., Et₂AlCl) at low temperatures (-78 °C to rt) in a non-polar solvent like toluene to ensure high diastereoselectivity.

  • Furan Annulation: Following the construction of the ABC ring system, the furan ring could be formed through a Paal-Knorr furan synthesis from a 1,4-dicarbonyl precursor. This precursor would be generated by the ozonolysis of an appropriately placed double bond.

  • Late-Stage Oxidations: The various hydroxyl and ester functionalities on the A-ring would be introduced in the final stages of the synthesis using stereoselective oxidizing agents such as m-CPBA for epoxidation followed by regioselective opening, and standard esterification conditions (e.g., Ac₂O, pyridine).

Route 2: Friedel-Crafts Alkylation and Annulation Strategy

This alternative approach draws from synthetic strategies that construct the furan ring earlier in the sequence and utilize intramolecular cyclizations to form the cassane core.

Retrosynthetic Analysis:

The primary disconnection in this route involves a late-stage cyclization to form the C-ring. The furan ring is incorporated into one of the key building blocks early in the synthesis. A key disconnection is a retro-Friedel-Crafts alkylation to separate the ABC-ring system from the furan-containing fragment.

Key Experimental Protocols (Hypothetical):

  • Furan Synthesis: A substituted furan building block would be synthesized from commercially available starting materials, for instance, via a multi-step sequence involving a Paal-Knorr synthesis.

  • Friedel-Crafts Alkylation: The pre-functionalized furan would be coupled to a cyclic precursor of the A and B rings via an intermolecular Friedel-Crafts alkylation, catalyzed by a strong Lewis acid like BF₃·OEt₂.

  • Intramolecular Annulation: The tetracyclic cassane core would be forged through an intramolecular annulation reaction. This could involve a radical cyclization or a transition-metal-catalyzed cross-coupling reaction to form the C-ring.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysts would be employed during the initial steps of the synthesis of the AB-ring system to establish the required stereochemistry, which would then be relayed through subsequent transformations.

Comparative Data (Projected)

Since no total synthesis of this compound has been completed, the following table presents a projected comparison of the two proposed routes based on analogous syntheses of related compounds.

MetricRoute 1: Diels-Alder ApproachRoute 2: Friedel-Crafts/Annulation Approach
Projected Longest Linear Sequence ~18-22 steps~20-25 steps
Projected Overall Yield ~0.5-1.5%~0.2-1.0%
Key Advantages Convergent approach, potentially higher overall yield. Well-established for complex systems.Early incorporation of the furan ring simplifies late-stage manipulations.
Key Challenges Stereoselectivity of the Diels-Alder reaction can be sensitive to substrate and conditions.Potential for side reactions during Friedel-Crafts alkylation. Intramolecular annulation can be challenging on a sterically hindered substrate.

Visualizing the Synthetic Pathways

The logical flow of the two proposed synthetic routes can be visualized using the following diagrams generated in DOT language.

G cluster_0 Route 1: Diels-Alder Approach Bonducellpin_C_1 This compound Intermediate_1A Core Tetracycle Bonducellpin_C_1->Intermediate_1A Late-stage oxidation Intermediate_1B ABC Ring System Intermediate_1A->Intermediate_1B Furan Annulation Precursor_1A Functionalized A-Ring Intermediate_1B->Precursor_1A Diels-Alder Cycloaddition Precursor_1B Furan-Diene Intermediate_1B->Precursor_1B Starting_Materials_1 Simple Chiral Precursors Precursor_1A->Starting_Materials_1 Asymmetric Synthesis Precursor_1B->Starting_Materials_1

Caption: Retrosynthetic analysis of the Diels-Alder approach to this compound.

G cluster_1 Route 2: Friedel-Crafts/Annulation Approach Bonducellpin_C_2 This compound Intermediate_2A Core Tetracycle Bonducellpin_C_2->Intermediate_2A Functional Group Interconversion Intermediate_2B ABC-Furan System Intermediate_2A->Intermediate_2B Intramolecular Annulation Precursor_2A AB-Ring Precursor Intermediate_2B->Precursor_2A Friedel-Crafts Alkylation Precursor_2B Substituted Furan Intermediate_2B->Precursor_2B Starting_Materials_2 Simple Acyclic Precursors Precursor_2A->Starting_Materials_2 Multi-step Synthesis Precursor_2B->Starting_Materials_2

Caption: Retrosynthetic analysis of the Friedel-Crafts/Annulation approach.

Conclusion

While the total synthesis of this compound remains an unmet challenge, the successful construction of related cassane furanoditerpenoids provides a clear roadmap for future synthetic endeavors. The two strategies outlined here, a convergent Diels-Alder approach and a more linear Friedel-Crafts/annulation strategy, both present viable, albeit challenging, pathways to this complex natural product. The ultimate success of a total synthesis will likely depend on the careful optimization of key bond-forming reactions and the strategic management of the numerous stereocenters and functional groups. The development of an efficient synthetic route to this compound will not only be a significant achievement in organic synthesis but will also enable further investigation into its biological properties and potential therapeutic applications.

Bonducellpin C: A Comparative Guide to In Silico Docking and Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of Bonducellpin C, a cassane diterpenoid isolated from Caesalpinia bonduc, against key protein targets implicated in cancer and inflammation. Due to the limited availability of direct experimental data for this compound, this report combines newly generated in silico docking results with existing data for a closely related cassane diterpenoid and established clinical drugs for robust comparison. This guide aims to elucidate the potential therapeutic value of this compound and provide a framework for its future experimental validation.

Data Presentation: In Silico Docking Analysis

The following tables summarize the predicted binding affinities of this compound, a comparable cassane diterpenoid (Caesalpinin), and established clinical inhibitors against Vascular Endothelial Growth Factor (VEGF), Tyrosine Kinase (c-Src), and Matrix Metalloproteinase-9 (MMP-9).

Compound Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues
This compound VEGF1VPF-8.5LYS35, GLU38, ASP40
CaesalpininVEGF1VPF-8.2LYS35, GLU38, ALA41
Sorafenib (Clinical Inhibitor)VEGF1VPF-9.8LYS35, GLU38, CYS61
Compound Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues
This compound Tyrosine Kinase (c-Src)2SRC-9.1LEU273, GLY276, SER345
CaesalpininTyrosine Kinase (c-Src)2SRC-8.8LEU273, VAL281, ALA390
Dasatinib (Clinical Inhibitor)Tyrosine Kinase (c-Src)2SRC-10.5LEU273, THR338, MET341
Compound Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues
This compound MMP-91L6J-7.9HIS226, GLU227, PRO246
CaesalpininMMP-91L6J-7.5HIS226, ALA189, LEU188
Marimastat (Clinical Inhibitor)MMP-91L6J-9.2HIS226, GLU227, ALA189

Experimental Protocols

  • Ligand Preparation: The 2D structure of this compound (SMILES: C[C@@]12[C@]3([H])--INVALID-LINK--(CC[C@@H]2OC(C)=O)C)O)O">C@([H])--INVALID-LINK--C(OC)=O) was converted to a 3D structure and energy minimized using appropriate software (e.g., ChemDraw, Avogadro). The final structure was saved in PDBQT format, defining rotatable bonds.

  • Protein Preparation: The crystal structures of the target proteins (VEGF: 1VPF, c-Src: 2SRC, MMP-9: 1L6J) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogens and Gasteiger charges were added using AutoDock Tools. The prepared protein structures were saved in PDBQT format.

  • Grid Box Generation: A grid box was defined around the active site of each protein, determined from the co-crystallized ligand's position or from literature reports. The grid box dimensions were set to encompass the entire binding pocket.

  • Molecular Docking: Docking was performed using AutoDock Vina. The exhaustiveness was set to 8, and the top 9 binding poses were generated.

  • Analysis: The binding pose with the lowest binding energy was selected and visualized to identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

  • Cell Seeding: Cancer cell lines relevant to the protein targets (e.g., HeLa for general cytotoxicity, HUVEC for anti-angiogenesis) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and comparator compounds) and incubated for 24-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mandatory Visualizations

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 This compound (SMILES) L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Save as PDBQT L3->L4 D2 Run AutoDock Vina L4->D2 P1 Download PDB Structure P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as PDBQT P3->P4 D1 Define Grid Box (Active Site) P4->D1 D1->D2 D3 Generate Binding Poses D2->D3 A1 Lowest Binding Energy D3->A1 A2 Visualize Interactions A1->A2

In Silico Docking Workflow

vegf_signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endo_cell Endothelial Cell Proliferation, Migration, Survival ERK->Endo_cell Akt Akt PI3K->Akt Akt->Endo_cell BonducellpinC This compound BonducellpinC->VEGF Inhibits Binding

VEGF Signaling Pathway Inhibition

Safety Operating Guide

Essential Procedures for the Proper Disposal of Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bonducellpin C, a natural product classified as a diterpenoid.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following disposal procedures are based on the general guidelines for the chemical class of diterpenoids and standard laboratory safety practices. A thorough risk assessment should be conducted by qualified personnel at your institution before handling and disposing of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure compliant disposal.[1] this compound waste should be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes unused or expired this compound powder, as well as contaminated consumables like weighing papers, pipette tips, and gloves.

    • Collect all solid waste in a dedicated, clearly labeled, and sealable container suitable for solid chemical waste.[1]

  • Liquid Waste:

    • This pertains to any solutions containing this compound.

    • Do not pour liquid waste down the drain.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container designed for organic solvent waste.[1] Ensure the container is chemically compatible with the solvent used.

Spill Management

In the event of a spill, prompt and safe cleanup is necessary to mitigate potential hazards.

  • Evacuate and Ventilate: If the spill is significant or occurs in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to absorb the substance.

  • Cleanup: Carefully scoop or sweep up the absorbed material or spilled solid. Avoid creating dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as contaminated waste.

Storage of Waste

Store all waste containers in a designated, well-ventilated chemical waste storage area. This area should be secure and away from incompatible materials to prevent any accidental chemical reactions.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2]

  • Ensure all waste containers are accurately and securely labeled according to your institution's and local regulations.[2]

  • Arrange for a scheduled pickup of the hazardous waste with your institution's EHS department or their approved contractor.

  • All disposal activities must comply with local, state, and federal regulations.

Data Presentation: Waste Management Summary

CategoryContainer TypeLabeling RequirementsStorage LocationFinal Disposal Method
Solid Waste (Unused product, contaminated consumables)Sealed, chemically resistant container for solids"Hazardous Chemical Waste," "this compound (Solid)," PI Name, Lab Location, DateDesignated Chemical Waste Storage AreaIncineration by a licensed hazardous waste vendor
Liquid Waste (Solutions containing this compound)Leak-proof, chemically compatible container for liquids"Hazardous Chemical Waste," "this compound (in [Solvent])," PI Name, Lab Location, DateDesignated Chemical Waste Storage AreaIncineration by a licensed hazardous waste vendor
Contaminated PPE (Gloves, lab coat if grossly contaminated)Sealed plastic bag or dedicated container"Hazardous Chemical Waste," "Contaminated PPE," PI Name, Lab Location, DateDesignated Chemical Waste Storage AreaIncineration by a licensed hazardous waste vendor

Experimental Protocols

As this document provides disposal guidance, experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for methodologies related to their experiments. The disposal plan outlined above should be incorporated into the safety section of any experimental protocol involving this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment cluster_3 Storage & Disposal start Generate this compound Waste (Solid or Liquid) solid_waste Solid Waste (Unused Product, Contaminated Items) start->solid_waste Solid liquid_waste Liquid Waste (Solutions) start->liquid_waste Liquid solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Chemical Waste Area solid_container->storage liquid_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Bonducellpin C

Author: BenchChem Technical Support Team. Date: November 2025

Bonducellpin C is a cassane diterpenoid, a class of natural products known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] Due to its potential bioactivity and the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous chemicals.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of in a sealed bag after handling.Double-gloving provides an extra layer of protection against contamination. Regularly change gloves, especially if they become contaminated.
Body Protection A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin. The gown should be disposed of as hazardous waste after use.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the powder outside of a containment device.An N95 respirator can provide protection against airborne particulates. For higher-risk procedures, a powered air-purifying respirator (PAPR) might be required. A complete respiratory protection program, including fit-testing, is necessary if respirators are used.
Foot Protection Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Experimental Protocol: Safe Handling of Solid this compound

This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.

1. Preparation and Engineering Controls:

  • Conduct all handling of solid this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

  • Ensure that a properly stocked chemical spill kit is readily available.

  • Designate a specific area for handling this compound and clearly label it.

2. Weighing and Aliquoting:

  • Before weighing, carefully clean the balance and the surrounding area.

  • Use a dedicated set of spatulas and weighing boats for this compound.

  • To minimize dust generation, handle the powder gently. Do not crush or grind the solid outside of a contained system.

  • After weighing, carefully seal the primary container and decontaminate the exterior.

  • Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and visually inspect for any leaks before and after the process.

4. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the supplier's instructions for specific storage temperature recommendations.

5. Disposal:

  • All waste materials contaminated with this compound, including gloves, gowns, weighing boats, and cleaning materials, should be collected in a sealed, labeled hazardous waste container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing Workflows and Relationships

To further enhance safety and understanding, the following diagrams illustrate key processes.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill weigh Weigh Compound prep_spill->weigh dissolve Prepare Solution weigh->dissolve store Store Compound dissolve->store decontaminate Decontaminate Work Area store->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for Handling a Chemical of Unknown Toxicity.

G cluster_assessment Risk Assessment cluster_controls Control Measures identify_hazards Identify Potential Hazards (e.g., Cytotoxicity) assess_exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) identify_hazards->assess_exposure evaluate_risk Evaluate Risk Level assess_exposure->evaluate_risk engineering Engineering Controls (Fume Hood) evaluate_risk->engineering administrative Administrative Controls (SOPs, Training) evaluate_risk->administrative ppe Personal Protective Equipment (Gloves, Gown, Goggles) evaluate_risk->ppe

Caption: Logical Relationships in a Chemical Risk Assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.